KDM5-C49 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H25ClN4O3 |
|---|---|
Molecular Weight |
344.84 g/mol |
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H24N4O3.ClH/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13;/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22);1H |
InChI Key |
OESDMKMTFUZZFE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KDM5-C49 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM5-C49 hydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. KDM5-C49 acts as a competitive inhibitor of the cofactor α-ketoglutarate, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic alteration results in the modulation of gene expression, impacting key cellular processes such as cell cycle progression and the innate immune response. The cell-permeable prodrug, KDM5-C70, is often utilized in cellular studies to facilitate investigation of these effects. This document serves as a comprehensive resource for researchers in oncology, epigenetics, and immunology seeking to understand and apply this compound in their studies.
Core Mechanism of Action: Competitive Inhibition of KDM5 Demethylases
This compound is a pan-inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, and KDM5C), which are 2-oxoglutarate (α-KG) and Fe(II)-dependent histone lysine demethylases.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[1]
The primary mechanism of action of KDM5-C49 is its function as a competitive inhibitor of the cofactor α-ketoglutarate in the active site of the KDM5 enzymes.[2][3] By binding to the active site, KDM5-C49 prevents the demethylation of H3K4, leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[4] This alteration in the epigenetic landscape subsequently modifies gene expression patterns, resulting in various cellular outcomes. Due to its polar nature, KDM5-C49 exhibits poor cell permeability. Consequently, its ethyl ester prodrug, KDM5-C70, is frequently employed in cell-based assays. Intracellular esterases hydrolyze KDM5-C70, releasing the active inhibitor, KDM5-C49.[5]
Quantitative Data
The inhibitory potency of KDM5-C49 has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against the catalytic domains of the KDM5 family members are summarized in the table below.
| Target | IC50 (nM) |
| KDM5A | 40[5] |
| KDM5B | 160[5] |
| KDM5C | 100[5] |
Signaling Pathways
The inhibition of KDM5 enzymes by KDM5-C49 triggers downstream signaling cascades, most notably impacting the innate immune response.
cGAS-STING Dependent Interferon Response
In certain cancer cell lines, the inhibition of KDM5, particularly KDM5B and KDM5C, leads to the upregulation of the stimulator of interferon genes (STING).[2][3] This occurs through an increase in H3K4me3 at the STING promoter, relieving the transcriptional repression mediated by KDM5.[2][3] The elevated expression of STING sensitizes the cells to the presence of cytosolic DNA, which is detected by cyclic GMP-AMP synthase (cGAS).[2] This activation of the cGAS-STING pathway culminates in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and the expression of interferon-stimulated genes (ISGs).[2]
cGAS-STING Independent Interferon Response
Emerging evidence suggests that KDM5 inhibitors can also induce a type I interferon response through a cGAS-STING-independent mechanism.[6][7][8] This alternative pathway is initiated by the KDM5B inhibitor-mediated upregulation of the tumor suppressor protein HEXIM1.[7][8] The increase in HEXIM1 leads to the downregulation of polyribonucleotide nucleotidyltransferase 1 (PNPT1), resulting in the accumulation of mitochondrial double-stranded RNA (mt-dsRNA) in the cytoplasm.[6][7] This mt-dsRNA is then sensed by the cytoplasmic RNA receptor, melanoma differentiation-associated protein 5 (MDA5), which triggers a signaling cascade leading to the production of type I interferons.[6][7][8]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of KDM5-C49 and its prodrug, KDM5-C70.
Western Blotting for H3K4me3 and STING Pathway Proteins
This protocol describes the detection of changes in global H3K4me3 levels and the expression of proteins in the cGAS-STING pathway following treatment with KDM5-C70.
Cell Treatment:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 1 µM KDM5-C70 or DMSO (vehicle control) for 3 to 6 days.[2]
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-H3K4me3
-
Anti-Histone H3 (loading control)
-
Anti-STING
-
Anti-TBK1
-
Anti-phospho-TBK1
-
Anti-IRF3
-
Anti-phospho-IRF3
-
Anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the procedure for identifying genomic regions with altered H3K4me3 marks upon KDM5 inhibition.
Cell Treatment and Cross-linking:
-
Treat MM.1S myeloma cells with 50 µM KDM5-C70 for 7 days.[1]
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Sonically shear chromatin to an average fragment size of 200-500 bp.
Immunoprecipitation:
-
Pre-clear chromatin with protein A/G magnetic beads.
-
Incubate chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
DNA Purification and Library Preparation:
-
Elute chromatin from the beads and reverse the cross-links.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Analyze differential binding between KDM5-C70 treated and control samples.
In Vitro KDM5 Demethylase Assay (AlphaLISA)
This protocol describes a high-throughput method for measuring the in vitro inhibitory activity of KDM5-C49.
Assay Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. A biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. A specific antibody for the demethylated product binds to the peptide and is recognized by a protein A-coated acceptor bead. In the absence of inhibition, the demethylase activity brings the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a luminescent signal. KDM5-C49 will inhibit this reaction, leading to a decrease in the signal.
Protocol:
-
Prepare a reaction mixture containing the KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and assay buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Initiate the demethylation reaction by adding cofactors (e.g., α-KG, Fe(II), ascorbate).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing an anti-H3K4me2 antibody and AlphaLISA acceptor beads.
-
Incubate to allow for antibody-antigen binding.
-
Add streptavidin-coated AlphaLISA donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its well-defined mechanism of action, centered on the competitive inhibition of KDM5 enzymes and the subsequent increase in H3K4me3, provides a clear framework for interpreting experimental results. The downstream consequences of KDM5 inhibition, particularly the activation of innate immune signaling pathways, highlight its potential for therapeutic applications in oncology and immunology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize KDM5-C49 in their studies and to further unravel the complexities of epigenetic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM5 histone demethylases repress immune response via suppression of STING | PLOS Biology [journals.plos.org]
- 3. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cGAS/STING-Independent Induction of Type I Interferon by Inhibitors of the Histone Methylase KDM5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGAS/STING‐Independent Induction of Type I Interferon by Inhibitors of the Histone Methylase KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KDM5-C49 Hydrochloride: A Technical Guide to a Potent KDM5 Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C49 hydrochloride is a potent and selective small molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. This family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a key marker of active transcription.[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making these enzymes attractive targets for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound and its cell-permeable prodrug, KDM5-C70.
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of the KDM5 enzymes by occupying the binding site of the co-substrate α-ketoglutarate (αKG).[5][6] This prevents the demethylation of di- and tri-methylated H3K4 (H3K4me2/me3). The inhibition of KDM5 activity leads to a global increase in H3K4me3 levels, an epigenetic mark associated with transcriptionally active chromatin.[7] This can result in the re-expression of tumor suppressor genes that are silenced in cancer cells, leading to anti-proliferative effects.[8]
Due to its polar carboxylate group, KDM5-C49 exhibits poor cell permeability.[9] To address this limitation for cellular and in vivo studies, a cell-permeable ethyl ester prodrug, KDM5-C70, was developed.[7][10]
Quantitative Data
The inhibitory activity and selectivity of KDM5-C49 have been characterized through various biochemical and cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 40 | Biochemical Assay | [9] |
| KDM5B | 160 | Biochemical Assay | [9] |
| KDM5C | 100 | Biochemical Assay | [9] |
Table 1: Inhibitory Potency of KDM5-C49 Against KDM5 Family Members. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Enzyme Family | Selectivity Fold (over KDM5B) | Reference |
| KDM4 | >100 | [7] |
| KDM6 | >100 | [7] |
Table 2: Selectivity Profile of KDM5-C49. The data indicates high selectivity for the KDM5 family over other related histone demethylase families.
Signaling Pathways and Cellular Effects
Inhibition of KDM5 enzymes by KDM5-C49 (or its prodrug KDM5-C70) triggers a cascade of downstream cellular events with significant implications for cancer biology. The primary mechanism involves the alteration of gene expression programs through the modulation of H3K4me3 levels at gene promoters.
Key downstream effects of KDM5 inhibition in cancer cells include:
-
Upregulation of Tumor Suppressors: Inhibition of KDM5B has been shown to directly induce the re-expression of the tumor suppressor protein HEXIM1.[8][9] This, in turn, can lead to the upregulation of the cell cycle inhibitor p21.[8]
-
Repression of Oncogenic Pathways: KDM5A and KDM5B have been shown to cooperate with the oncoprotein MYC to drive the expression of MYC target genes.[2][3][11] Inhibition of KDM5 can therefore attenuate MYC-driven transcriptional programs. Furthermore, KDM5B is essential for the hyperactivation of the PI3K/AKT signaling pathway in some cancers.[12][13]
-
Induction of Cell Cycle Arrest and Senescence: By modulating the expression of key cell cycle regulators, KDM5 inhibitors can induce cell cycle arrest and senescence in cancer cells.[14]
-
Reduction of Drug-Tolerant Persister Cells: KDM5 activity is implicated in the survival of drug-tolerant cancer cells.[10] Inhibition of KDM5 can reduce the population of these persister cells, potentially overcoming therapeutic resistance.
Experimental Protocols
Detailed methodologies for key experiments involving KDM5-C49 and related inhibitors are crucial for reproducible research.
In Vitro Histone Demethylase Assay (AlphaLISA)
This assay is used to determine the IC50 values of inhibitors against KDM5 enzymes.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. A biotinylated histone H3 peptide substrate is incubated with the KDM5 enzyme and the inhibitor. The demethylation reaction is then detected using an antibody specific for the methylated state of the substrate, which is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into proximity, which generates a luminescent signal.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the KDM5 enzyme (e.g., KDM5A, KDM5B, or KDM5C), a biotinylated H3K4me3 peptide substrate, and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Add a mixture of streptavidin-coated donor beads and acceptor beads conjugated with an anti-H3K4me3 antibody.
-
Signal Reading: Incubate in the dark at room temperature for 60 minutes and then read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay
This assay measures the effect of KDM5 inhibitors on the growth of cancer cells.
Principle: Cell viability is assessed using a reagent that is converted into a fluorescent or colored product by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of KDM5-C70 (the cell-permeable prodrug) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., PrestoBlue™ or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Reading: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and calculate the concentration at which cell proliferation is inhibited by 50% (GI50).
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This technique is used to assess the changes in H3K4me3 levels at specific genomic loci following treatment with a KDM5 inhibitor.
Principle: Cells are treated with a KDM5 inhibitor, and then the proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to H3K4me3 is used to immunoprecipitate the chromatin fragments associated with this histone mark. The associated DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with KDM5-C70 or a vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin into fragments of 200-800 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against H3K4me3. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C overnight in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a powerful probe for elucidating the epigenetic mechanisms underlying cancer and other diseases. The development of its cell-permeable prodrug, KDM5-C70, has further expanded its utility to cellular and in vivo studies. This technical guide provides a comprehensive overview of the function and application of KDM5-C49, offering a solid foundation for researchers and drug development professionals working in the field of epigenetics and cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of KDM5-C49 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological targets and mechanisms of action of KDM5-C49 hydrochloride, a potent and selective inhibitor of the KDM5 family of histone demethylases. This document details the quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its impact on crucial cellular signaling pathways.
Core Biological Targets: The KDM5 Family of Histone Demethylases
This compound is a small molecule inhibitor that primarily targets the lysine-specific demethylase 5 (KDM5) family of enzymes. These enzymes, also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting the KDM5 family, this compound effectively increases global levels of H3K4me3, leading to alterations in gene expression.[3]
The KDM5 family consists of four members: KDM5A (JARID1A), KDM5B (JARID1B), KDM5C (JARID1C), and KDM5D (JARID1D). KDM5-C49 has been shown to be a potent inhibitor of the catalytic activity of these enzymes.
Quantitative Inhibitory Activity
The inhibitory potency of KDM5-C49 against the catalytic domains of the KDM5 family members has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity.
| Target Enzyme | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
Data compiled from available literature. Actual values may vary depending on assay conditions.
Selectivity Profile
KDM5-C49 and its derivatives have demonstrated a high degree of selectivity for the KDM5 family over other histone demethylase families and a broad panel of other enzymes and receptors. For instance, a close analog, KDOAM-25, showed high selectivity against other 2-OG oxygenase sub-families and exhibited no significant off-target activity when screened against a panel of 55 receptors and enzymes.[4][5][6] This high selectivity is crucial for minimizing off-target effects and providing a specific tool for probing KDM5 biology.
Key Signaling Pathways Modulated by this compound
The inhibition of KDM5 enzymes by this compound has profound effects on various signaling pathways implicated in cancer and other diseases. By altering the epigenetic landscape, KDM5-C49 can modulate the expression of key genes within these pathways, leading to significant cellular responses.
Estrogen Receptor (ER) Signaling
In luminal breast cancer, KDM5B is often amplified and overexpressed, contributing to endocrine resistance.[5] Inhibition of KDM5 activity has been shown to increase sensitivity to anti-estrogen therapies by modulating estrogen receptor (ER) signaling.[5]
B-Cell Receptor (BCR) Signaling
In certain lymphomas, such as diffuse large B-cell lymphoma (DLBCL), KDM5 inhibition has shown anti-proliferative and cytotoxic activity by regulating B-cell receptor (BCR) signaling and the expression of BCL2 family members.[7]
MYC-Driven Transcription
KDM5A has been found to be a crucial co-factor for MYC-driven transcription in multiple myeloma.[3] It cooperates with MYC to control the expression of MYC target genes. Paradoxically, while KDM5 inhibition increases H3K4me3 levels, it leads to the inhibition of MYC-driven transcriptional output.[3]
Notch Signaling
KDM5A is an integral component of the Notch/RBP-J gene silencing complex.[4][6] In the absence of a Notch signal, KDM5A is recruited by RBP-J to Notch target gene promoters to demethylate H3K4me3 and repress transcription.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological activity of this compound.
Biochemical Assays for KDM5 Inhibition
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified KDM5 enzymes.
Principle: These assays measure the enzymatic activity of KDM5, which is the demethylation of a histone H3K4me3 substrate. The inhibition of this activity by KDM5-C49 is quantified.
Common Assay Formats:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive and robust method.
-
Reaction Setup: Recombinant KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and varying concentrations of this compound are incubated in an assay buffer containing Fe(II) and α-ketoglutarate.
-
Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-H3K4me2 antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor).
-
Measurement: If demethylation occurs, the antibody binds to the H3K4me2 product on the biotinylated peptide, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The signal is measured using a plate reader with time-resolved fluorescence capabilities.
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Reaction Setup: Similar to the TR-FRET assay.
-
Detection: Donor and acceptor beads are added. The donor beads are coated with streptavidin to bind the biotinylated peptide, and the acceptor beads are conjugated to an antibody that recognizes the demethylated product.
-
Measurement: In the presence of the demethylated product, the beads come into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. The luminescent signal is proportional to the enzyme activity.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone demethylase KDM5A is an integral part of the core Notch–RBP-J repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM5A is an integral part of the core Notch-RBP-J repressor complex [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
KDM5-C49 Hydrochloride: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are at the forefront of cancer research, offering novel therapeutic targets that regulate gene expression without altering the DNA sequence itself. Among these, histone methylation is a critical process governed by a balance of "writer" and "eraser" enzymes. The KDM5 family of histone demethylases, specifically, act as "erasers" by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4).[1][2][3][4] Methylation of H3K4 is a hallmark of active gene transcription.[5] Consequently, the KDM5 family's demethylase activity can lead to the repression of gene expression, including that of tumor suppressors.[4][5]
KDM5-C49 hydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of enzymes.[6][7][8][9][10] Its ability to modulate the epigenetic landscape of cancer cells has positioned it as a valuable tool in oncology research, with potential implications for developing novel cancer therapies. This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and its applications in cancer research.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the KDM5 enzymes. The KDM5 family are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[2] KDM5-C49, a 2,4-pyridinedicarboxylic acid analog, chelates the iron ion in the enzyme's active site, thereby blocking its catalytic activity.[1][5]
By inhibiting the KDM5 enzymes, this compound prevents the demethylation of H3K4, leading to a global increase in the levels of H3K4 trimethylation (H3K4me3).[9][11] This elevation of H3K4me3 at the transcription start sites of genes can reactivate the expression of silenced tumor suppressor genes and other genes involved in cell cycle regulation and differentiation.[1][12] The pro-drug KDM5-C70, an ethyl ester derivative of KDM5-C49 with improved cell permeability, has been shown to cause a genome-wide increase in H3K4me3 levels.[8][13][14][15][16]
Quantitative Data: Inhibitory Activity
This compound demonstrates potent inhibition across multiple KDM5 isoforms. The following table summarizes its in vitro inhibitory concentrations (IC50).
| Compound | Target | IC50 (nM) | Reference |
| KDM5-C49 | KDM5A | 40 | [6][7][8][9][10] |
| KDM5B | 160 | [6][7][8][9][10] | |
| KDM5C | 100 | [6][7][8][9][10] |
The cell-permeable pro-drug, KDM5-C70, has shown anti-proliferative effects in multiple myeloma cells at elevated concentrations, with an estimated 50% reduction in viability at approximately 20 μM after 7 days of treatment.[15][16]
Impact on Cancer-Related Signaling Pathways
Inhibition of KDM5 enzymes by KDM5-C49 and its derivatives has been shown to modulate several key signaling pathways implicated in cancer progression.
Akt/mTOR Pathway
In prostate cancer, KDM5C has been shown to influence the Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[17] Knockdown of KDM5C leads to a reduction in the migratory and invasive capacity of prostate cancer cells, associated with changes in this pathway.[17] This suggests that inhibition of KDM5C by compounds like KDM5-C49 could potentially suppress prostate cancer progression by downregulating Akt/mTOR signaling.[17]
TGF-β Signaling
Studies using the cell-permeable derivative KDM5-C70 in MCF7 breast cancer cells have shown that upregulated genes following treatment are enriched in the TGF-β signaling pathway.[18] This pathway has a context-dependent role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. The modulation of this pathway by KDM5 inhibition warrants further investigation.
c-MET Signaling
KDM5B has been found to induce a cancer stem cell-like phenotype by activating the c-MET signaling pathway in non-small cell lung cancer (NSCLC) cells.[1] Therefore, inhibitors like KDM5-C49 could potentially counteract cancer stemness by suppressing this pathway.
Experimental Protocols
In Vitro Demethylase Activity Assay (AlphaScreen)
A common method to assess the inhibitory activity of compounds like KDM5-C49 is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Reagents : Recombinant KDM5 enzyme, biotinylated H3K4me3 peptide substrate, S-adenosyl methionine (SAM) as a cofactor, and an antibody specific for the demethylated product (H3K4me2 or H3K4me1).
-
Procedure :
-
The KDM5 enzyme is incubated with the H3K4me3 substrate in the presence of varying concentrations of the inhibitor (e.g., KDM5-C49).
-
The reaction is stopped, and AlphaLISA acceptor beads conjugated to the product-specific antibody and streptavidin-coated donor beads are added.
-
If the enzyme is active, the demethylated product is formed, bringing the donor and acceptor beads into proximity.
-
-
Detection : Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads, resulting in light emission at 615 nm. The signal intensity is inversely proportional to the inhibitor's activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide occupancy of H3K4me3 marks following inhibitor treatment.
-
Cell Treatment : Cancer cells are treated with KDM5-C49 or its cell-permeable derivatives (e.g., KDM5-C70).
-
Cross-linking : Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing : The chromatin is fragmented into smaller pieces by sonication or enzymatic digestion.
-
Immunoprecipitation : An antibody specific to H3K4me3 is used to pull down the chromatin fragments containing this modification.
-
DNA Purification : The DNA is purified from the immunoprecipitated complexes.
-
Sequencing : The purified DNA is sequenced using next-generation sequencing.
-
Data Analysis : The sequencing reads are mapped to the genome to identify regions with an enrichment of H3K4me3.
Cell Viability and Proliferation Assays
These assays determine the effect of KDM5-C49 on cancer cell growth.
-
Cell Culture : Cancer cell lines are seeded in multi-well plates.
-
Treatment : Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Measurement : Cell viability can be measured using various methods, such as the MTT assay (measures metabolic activity) or crystal violet staining (stains total biomass).
-
Analysis : The results are used to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Applications in Cancer Research
Overcoming Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. A subpopulation of "drug-tolerant persister" (DTP) cancer cells can survive initial treatment and lead to relapse.[9][11][19][20] The KDM5 family of demethylases is crucial for the survival of these DTPs.[19][20] Inhibition of KDM5 with specific inhibitors has been shown to decrease the number of DTPs in various cancer cell line models.[9][11][19] This suggests that KDM5 inhibitors like KDM5-C49 could be used to eliminate residual disease and prevent cancer recurrence.[19]
Reducing Tumor Heterogeneity
Intra-tumor heterogeneity is a major factor contributing to therapeutic failure. Higher expression of KDM5B has been associated with greater transcriptomic heterogeneity in ER+ breast tumors, which correlates with a poor prognosis.[18] Treatment with KDM5 inhibitors has been shown to decrease this cell-to-cell transcriptomic heterogeneity in luminal ER+ breast cancer cells.[18] By reducing this heterogeneity, KDM5 inhibitors may render tumors more susceptible to therapy.
Targeting Cancer Stem-like Cells
KDM5B has been implicated in promoting a cancer stem cell-like phenotype.[1] These cells are thought to be responsible for tumor initiation, metastasis, and recurrence. By inhibiting KDM5B, KDM5-C49 could potentially eliminate this aggressive subpopulation of cancer cells.
Limitations and Future Directions
While KDM5-C49 is a potent inhibitor in biochemical assays, it exhibits poor cell permeability.[7][10] This has led to the development of cell-permeable pro-drugs like KDM5-C70 (an ethyl ester derivative) and JQKD82.[1][8][13][15][21]
Future research will likely focus on:
-
Developing more isoform-specific KDM5 inhibitors to minimize off-target effects and better understand the distinct roles of each KDM5 family member.
-
Combination therapies : Investigating the synergistic effects of KDM5 inhibitors with existing chemotherapies, targeted therapies, and immunotherapies.[22][23] For instance, KDM5 inhibitors have shown synergy with the DNA-demethylating agent 5-aza-2'-deoxycytidine (DAC) in luminal breast cancer cells.[23]
-
Clinical validation : Moving potent and selective KDM5 inhibitors into preclinical and clinical trials to evaluate their safety and efficacy in cancer patients.[2]
References
- 1. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5 Lysine Demethylases in Pathogenesis, from Basic Science Discovery to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KDM5 demethylases and their role in cancer cell chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Impact of KDM5-C49 Hydrochloride on Epigenetic Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible nature of epigenetic modifications offers a promising avenue for therapeutic intervention in a variety of diseases, particularly cancer. The KDM5 family of histone demethylases, which specifically remove methyl groups from histone H3 lysine (B10760008) 4 (H3K4), have emerged as critical regulators of gene expression and cellular fate. Their dysregulation is frequently associated with tumorigenesis and the development of therapeutic resistance. KDM5-C49 hydrochloride is a potent and selective small molecule inhibitor of the KDM5 family of enzymes. This technical guide provides an in-depth overview of the effects of this compound on epigenetic modifications, with a focus on its mechanism of action, quantitative effects on histone methylation, and its impact on cellular signaling pathways. Detailed experimental protocols and workflows are provided to facilitate further research and drug development efforts in this area.
Introduction to the KDM5 Family of Demethylases
The KDM5 family, also known as the JARID1 family, consists of four members in humans: KDM5A, KDM5B, KDM5C, and KDM5D.[1] These enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that catalyze the removal of di- and tri-methyl groups from H3K4 (H3K4me2/me3).[1][2][3] H3K4me3 is a key epigenetic mark predominantly found at the transcription start sites of active genes and is associated with transcriptional activation.[4] By erasing these marks, KDM5 enzymes generally act as transcriptional repressors.[4]
The aberrant overexpression of KDM5 enzymes has been implicated in numerous cancers, where they contribute to processes such as drug resistance, cancer stem cell maintenance, and cell cycle progression.[2][5] Consequently, the development of specific inhibitors targeting the KDM5 family is a significant focus of cancer therapy research.[3][4]
This compound: A Selective KDM5 Inhibitor
This compound is a potent and selective inhibitor of the KDM5 family of demethylases.[6][7] Its mechanism of action involves binding to the active site of the KDM5 enzyme, thereby preventing the demethylation of H3K4.[4] This inhibition leads to an accumulation of H3K4me3 at a global level, altering the epigenetic landscape and subsequently affecting gene expression.[8] It is important to note that KDM5-C49 has poor cell permeability; therefore, a cell-permeable ethyl ester prodrug, KDM5-C70, is often used for cellular studies.[6][7]
Quantitative Effects of KDM5 Inhibition
The primary epigenetic consequence of KDM5 inhibition by KDM5-C49 (or its cell-permeable derivative KDM5-C70) is a dose-dependent increase in global H3K4me3 levels.
Table 1: In Vitro Enzymatic Inhibition of KDM5 by KDM5-C49
| Enzyme | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
| Data sourced from MedChemExpress.[6][7] |
Table 2: Cellular H3K4me3 Response to KDM5-C70 Treatment
| Cell Line | Treatment Concentration (µM) | Fold Increase in H3K4me3 (vs. DMSO) |
| iPSC-derived Cardiomyocytes | 0.5 | 9.9 ± 1.6 |
| iPSC-derived Cardiomyocytes | 1.0 (highest dose tested) | 11.93 ± 1.6 |
| Data from a study on cardiomyocyte maturation.[9] |
Signaling Pathways and Cellular Processes Affected
Inhibition of KDM5 enzymes by this compound can modulate critical cellular signaling pathways, primarily through the alteration of gene expression.
The PI3K/AKT Signaling Pathway
KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer.[10] Mechanistically, KDM5B directly binds to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promotes its transcription.[1][11] Inhibition of KDM5B leads to a reduction in p110α levels, thereby attenuating PI3K/AKT signaling and suppressing cell proliferation.[1][11]
KDM5B-mediated regulation of the PI3K/AKT pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro KDM5 Demethylase Inhibition Assay (HTRF-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against KDM5 enzymes using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents and Materials:
-
Recombinant human KDM5A/B/C enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., Biotin-H3K4me3).
-
Cofactors: α-ketoglutarate, Ascorbic Acid, (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
HTRF Detection Reagents: Europium cryptate-labeled anti-H3K4me2 antibody and XL665-conjugated streptavidin.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare the enzyme/substrate mix in assay buffer containing the KDM5 enzyme, biotinylated H3K4me3 peptide, and cofactors.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the values against the inhibitor concentration to determine the IC50.
-
Western Blotting for Histone Methylation
This protocol outlines the procedure for detecting changes in H3K4me3 levels in cells treated with KDM5-C70 (the cell-permeable version of KDM5-C49).
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of KDM5-C70 or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic lysis buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of histone extracts (e.g., 5-10 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., rabbit anti-H3K4me3, 1:1000 dilution) overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip the first one and re-probe with an antibody against total Histone H3 (e.g., rabbit anti-H3, 1:5000 dilution).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the H3K4me3 signal to the total H3 signal.
-
Cell Proliferation Assay (MTS/MTT)
This protocol describes a colorimetric assay to measure the effect of KDM5-C70 on the proliferation of cancer cells.
-
Reagents and Materials:
-
MCF-7 cells or other cancer cell lines of interest.
-
Complete growth medium.
-
KDM5-C70 dissolved in DMSO.
-
MTS or MTT reagent.
-
96-well clear-bottom plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of KDM5-C70 in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72-144 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Experimental and Logical Workflows
Visualizing the workflow for inhibitor characterization is crucial for planning and execution.
Workflow for the characterization of KDM5 inhibitors.
Conclusion
This compound is a valuable chemical tool for investigating the biological roles of the KDM5 family of histone demethylases. Its ability to selectively inhibit KDM5 enzymes and consequently increase H3K4me3 levels provides a powerful means to probe the epigenetic regulation of gene expression. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of KDM5 inhibition in cancer and other diseases. Further studies elucidating the full spectrum of cellular pathways affected by KDM5-C49 will be instrumental in advancing these inhibitors towards clinical applications.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of KDM5-C49 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. This technical guide provides an in-depth analysis of its structure-activity relationship (SAR), mechanism of action, and experimental evaluation. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways, this document serves as a comprehensive resource for researchers in epigenetics and drug discovery.
Introduction
The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3 and H3K4me2.[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making them attractive targets for therapeutic intervention. KDM5-C49, also known as KDOAM-20, has emerged as a key chemical probe for studying KDM5 biology and as a lead compound for drug development.[3][4] This guide explores the core aspects of its biochemical and cellular activity.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of the catalytic activity of KDM5A, KDM5B, and KDM5C. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| KDM5A | 40[3][4] |
| KDM5B | 160[3][4] |
| KDM5C | 100[3][4] |
Structure-Activity Relationship (SAR)
KDM5-C49 is an analogue of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known inhibitor of 2-oxoglutarate-dependent dioxygenases. The SAR of KDM5 inhibitors like KDM5-C49 is guided by their interaction with the enzyme's active site.
The core scaffold of these inhibitors typically chelates the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. The selectivity of KDM5-C49 for the KDM5 family over other Jumonji domain-containing histone demethylases is attributed to specific interactions with amino acid residues within the KDM5 active site.[5] While a detailed SAR study with numerous direct analogues of KDM5-C49 is not publicly available, comparisons with other KDM5 inhibitors reveal key structural features for potent inhibition. For instance, the carboxylate moiety is crucial for activity but imparts poor cell permeability.[6] This has led to the development of cell-permeable prodrugs, such as the ethyl ester KDM5-C70, which is hydrolyzed by intracellular esterases to release the active KDM5-C49.[6]
Mechanism of Action & Signaling Pathway
The primary mechanism of action of KDM5-C49 is the competitive inhibition of the KDM5 demethylase activity at the 2-oxoglutarate binding site.[5] By blocking the demethylation of H3K4, KDM5-C49 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3).[7] H3K4me3 is a key epigenetic mark associated with active gene transcription. The sustained methylation at H3K4 can alter gene expression patterns, which in cancer cells can lead to the suppression of tumor growth and the induction of apoptosis.[7]
References
- 1. Set1 and Kdm5 are antagonists for H3K4 methylation and regulators of the major conidiation‐specific transcription factor gene ABA1 in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5 Lysine Demethylases in Pathogenesis, from Basic Science Discovery to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
KDM5-C49 Hydrochloride: A Technical Guide to its Role in Histone H3K4 Demethylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KDM5-C49 hydrochloride, a potent inhibitor of the KDM5 family of histone demethylases. The document details its mechanism of action, impact on histone H3K4 methylation, and downstream cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support researchers in the field of epigenetics and drug discovery.
Introduction to KDM5 Histone Demethylases and H3K4 Methylation
Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The methylation of histone H3 at lysine (B10760008) 4 (H3K4) is a key epigenetic mark predominantly associated with active gene transcription. The enzymes responsible for removing these methyl groups are the KDM5 (or JARID1) family of histone demethylases, which are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases. The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, specifically demethylates trimethylated and dimethylated H3K4 (H3K4me3 and H3K4me2). Dysregulation of KDM5 activity is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.
This compound: A Potent Pan-KDM5 Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of the KDM5 family of enzymes. Structurally, it acts as a competitive inhibitor with respect to the α-ketoglutarate cofactor, binding to the active site and chelating the essential iron ion, thereby blocking the demethylase activity of the enzyme.
It is important to note that this compound exhibits poor cell permeability due to its polar carboxylate group. For cell-based assays, a cell-permeable ethyl ester prodrug, KDM5-C70 , is commonly utilized. KDM5-C70 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active KDM5-C49 inhibitor.
Quantitative Data for this compound
The inhibitory activity of KDM5-C49 has been quantified against the catalytic domains of the KDM5 enzymes. The following tables summarize the available in vitro inhibition data.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| KDM5-C49 | KDM5A | 40 | [1] |
| KDM5-C49 | KDM5B | 160 | [1] |
| KDM5-C49 | KDM5C | 100 | [1] |
Table 1: In vitro inhibitory potency of KDM5-C49 against KDM5 family enzymes.
| Inhibitor | Cellular Effect | Cell Line | Concentration | Outcome | Reference |
| KDM5-C70 | Antiproliferation | MM.1S myeloma cells | ~20 µM (estimated) | 50% reduction in viability/proliferation after 7 days | |
| KDM5-C70 | H3K4me3 Levels | iPSC-CMs | 10 µM | 11.93 ± 1.6-fold increase in H3K4me3 | |
| KDM5-C70 | Gene Expression | MCF7 cells | 1 µM (6 days) | Upregulation of TGFβ signaling pathway genes | |
| KDM5-C70 | Gene Expression | Breast Cancer Cells | 1 µM (6 days) | Induction of STING expression |
Table 2: Cellular activity of the KDM5-C49 prodrug, KDM5-C70.
Mechanism of Action and Downstream Signaling Pathways
Inhibition of KDM5 enzymes by KDM5-C49 leads to a global increase in H3K4me3 levels, particularly a broadening of existing H3K4me3 peaks at gene promoters. This alteration in the epigenetic landscape results in the modulation of gene expression, impacting various cellular signaling pathways.
Signaling Pathways Modulated by KDM5 Inhibition
Two key signaling pathways have been identified as being significantly affected by KDM5 inhibition: the cGAS-STING innate immune pathway and the TGF-β signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of KDM5-C49 and histone H3K4 demethylation.
In Vitro KDM5 Demethylase Activity Assay (AlphaScreen-based)
This protocol describes a homogenous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) method to measure the in vitro demethylase activity of KDM5 enzymes and assess the inhibitory potential of compounds like KDM5-C49.
Materials:
-
Purified recombinant KDM5A, KDM5B, or KDM5C enzyme
-
Biotinylated H3K4me3 peptide substrate
-
This compound
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (Fe(II)SO4)
-
L-Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
EDTA
-
AlphaScreen Protein A Acceptor beads
-
Streptavidin-coated Donor beads
-
Anti-H3K4me2 antibody
-
384-well white opaque microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.
-
Prepare fresh solutions of Fe(II)SO4, L-Ascorbic acid, and α-KG in the Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add KDM5 enzyme, Fe(II)SO4, L-Ascorbic acid, and the desired concentration of KDM5-C49 or vehicle control.
-
To initiate the reaction, add a mixture of the biotinylated H3K4me3 peptide substrate and α-KG.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add a mixture of AlphaScreen Protein A Acceptor beads pre-incubated with the anti-H3K4me2 antibody.
-
Add Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead association.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable plate reader. The excitation is at 680 nm and emission is detected between 520-620 nm.
-
The AlphaScreen signal is generated when the donor and acceptor beads are brought into proximity by the biotin-H3K4me2-antibody complex. A lower signal indicates higher KDM5 activity (less H3K4me2 product) and vice versa.
-
Calculate IC50 values by plotting the AlphaScreen signal against the log of the inhibitor concentration.
-
Cellular H3K4me3 Level Assessment by Western Blot
This protocol details the use of the cell-permeable prodrug KDM5-C70 to treat cells and subsequently measure changes in global H3K4me3 levels via Western blotting.
Materials:
-
Cell line of interest (e.g., MCF7 breast cancer cells)
-
KDM5-C70
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KDM5-C70 or DMSO for the desired duration (e.g., 48-72 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the major steps for performing ChIP-seq to identify the genomic regions with altered H3K4me3 occupancy following treatment with a KDM5 inhibitor.
Procedure:
-
Crosslinking and Chromatin Preparation:
-
Treat cultured cells with KDM5-C70 or vehicle.
-
Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with a ChIP-grade anti-H3K4me3 antibody.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively with a series of low and high salt buffers to remove non-specifically bound chromatin.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA crosslinks by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using spin columns or phenol-chloroform extraction.
-
Prepare a DNA library for high-throughput sequencing according to the sequencer manufacturer's protocol (including end-repair, A-tailing, and adapter ligation).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of H3K4me3 enrichment.
-
Compare the H3K4me3 peak profiles between KDM5-C70-treated and vehicle-treated samples to identify differential binding sites and changes in peak width.
-
Conclusion
This compound and its cell-permeable prodrug KDM5-C70 are valuable chemical probes for studying the biological roles of the KDM5 histone demethylases. As potent pan-KDM5 inhibitors, they effectively increase global H3K4me3 levels, leading to significant changes in gene expression and the modulation of key signaling pathways involved in immunity and cellular regulation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting KDM5 enzymes in cancer and other diseases.
References
Investigating Novel Therapeutic Applications of KDM5-C49 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM5-C49 hydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. This technical guide provides a comprehensive overview of its mechanism of action, potential therapeutic applications in oncology, and its impact on key cellular signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for in vitro evaluation, and presents visual representations of associated biological pathways and experimental workflows to support further research and drug development efforts.
Introduction: The Role of KDM5 Demethylases in Disease
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in epigenetic regulation.[1] Their primary function is to remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/me3).[2] The H3K4me3 mark is strongly associated with active gene transcription.[2] By removing this mark, KDM5 enzymes generally act as transcriptional repressors.[2]
Dysregulation of KDM5 activity is implicated in various pathologies, most notably cancer. Overexpression of KDM5A and KDM5B has been observed in a range of cancers, including breast, lung, and prostate cancer, and is often associated with tumor growth, metastasis, and the development of drug resistance.[2][3] This makes the KDM5 family an attractive target for therapeutic intervention.
This compound: A Potent and Selective KDM5 Inhibitor
This compound is a potent and selective inhibitor of the KDM5 family of demethylases. Due to its poor cell permeability, a cell-permeable prodrug, KDM5-C70 (an ethyl ester derivative), has been developed and is often used in cell-based assays.[4]
Mechanism of Action
KDM5-C49 functions by inhibiting the catalytic activity of KDM5 enzymes. This inhibition leads to a global increase in the levels of H3K4me3, a key epigenetic mark for active chromatin.[5] The accumulation of H3K4me3 at gene promoters can lead to the reactivation of silenced tumor suppressor genes and other regulatory genes, thereby exerting anti-cancer effects.
Quantitative Data: In Vitro Potency
The following table summarizes the in vitro inhibitory activity of KDM5-C49 against various KDM5 isoforms.
| Target | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
Data sourced from MedChemExpress.[4]
Therapeutic Applications in Oncology
The primary therapeutic potential of this compound lies in the field of oncology. By modulating the epigenetic landscape of cancer cells, KDM5 inhibitors can induce cell cycle arrest, promote apoptosis, and potentially overcome drug resistance.
Antiproliferative Effects
Studies using the cell-permeable prodrug KDM5-C70 have demonstrated antiproliferative effects in various cancer cell lines, including multiple myeloma and breast cancer.[5] This is often associated with a decrease in the phosphorylation of the retinoblastoma protein (Rb), indicating an impairment of cell cycle progression.[5]
Modulation of Key Cancer-Related Signaling Pathways
KDM5 inhibitors, including KDM5-C49 and its derivatives, have been shown to impact several critical signaling pathways involved in cancer progression.
The retinoblastoma protein is a key tumor suppressor that controls the G1/S cell cycle checkpoint. KDM5B has been identified as a novel component of the Rb pathway.[6] Inhibition of KDM5 can lead to decreased phosphorylation of Rb, keeping it in its active, growth-suppressive state.[5] This prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry, thereby halting cell proliferation.
The oncoprotein c-MYC is a master transcriptional regulator that is frequently dysregulated in cancer. There is a demonstrated connection between KDM5A/B and MYC.[7] KDM5A can co-localize with MYC and cooperatively activate target genes.[7] Inhibition of KDM5 has been shown to reduce the expression of MYC target genes, suggesting a potential therapeutic strategy for MYC-driven cancers.[7]
Recent evidence suggests that KDM5 demethylases, particularly KDM5B and KDM5C, can suppress the expression of the Stimulator of Interferon Genes (STING).[3][8] STING is a key mediator of the innate immune response to cytosolic DNA.[3] By inhibiting KDM5, KDM5-C70 can lead to increased STING expression, triggering a robust interferon response.[1] This suggests a novel application for KDM5 inhibitors in cancer immunotherapy, potentially sensitizing tumors to immune checkpoint blockade.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound and its derivatives.
In Vitro KDM5 Inhibition Assay (AlphaLISA)
This protocol describes a homogeneous, no-wash immunoassay to measure the demethylase activity of KDM5 enzymes and assess the inhibitory potential of compounds like KDM5-C49.
Materials:
-
Purified recombinant KDM5 enzyme (e.g., KDM5B)
-
Biotinylated H3K4me3 peptide substrate
-
This compound
-
AlphaLISA anti-demethylated product antibody
-
Streptavidin-coated Donor Beads
-
Antibody-conjugated Acceptor Beads
-
AlphaLISA Assay Buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 peptide substrate, and the test compound (KDM5-C49 HCl) or vehicle control.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Add the anti-demethylated product antibody and acceptor beads to the wells.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Add the streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the demethylase activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol allows for the genome-wide analysis of H3K4me3 marks following treatment with a KDM5 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
KDM5-C70 (cell-permeable prodrug)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Culture cells to ~80-90% confluency and treat with KDM5-C70 or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody overnight.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing and perform sequencing.
-
Analyze the sequencing data to identify and compare H3K4me3 peaks between treated and control samples.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of KDM5-C70 on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
KDM5-C70
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of KDM5-C70 or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
In Vivo Studies and Pharmacokinetics/Pharmacodynamics
While in vitro data for KDM5-C49 and KDM5-C70 are available, there is a lack of publicly accessible, detailed in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for these specific compounds. However, studies with other KDM5 inhibitors have utilized xenograft models to assess anti-tumor activity.[9] For example, in a study with an in vivo-suitable KDM5 inhibitor (C48), MCF-7 breast cancer xenografts in mice were used to evaluate the compound's ability to enhance sensitivity to fulvestrant.[9] Such studies typically involve tumor implantation, randomization of animals, drug administration (e.g., oral gavage or intraperitoneal injection), and monitoring of tumor volume over time.[9][10][11] Future investigations into this compound would necessitate similar in vivo studies to establish its therapeutic potential in a preclinical setting.
Conclusion and Future Directions
This compound and its cell-permeable derivative, KDM5-C70, are valuable research tools for investigating the biological roles of the KDM5 family of histone demethylases. Their potent and selective inhibitory activity makes them promising candidates for further development as anti-cancer therapeutics. The ability of these compounds to modulate key oncogenic signaling pathways, including the Rb and c-MYC pathways, and to activate the STING-mediated immune response, opens up multiple avenues for therapeutic intervention.
Future research should focus on comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of KDM5-C49 and its derivatives. Furthermore, exploring combination therapies, particularly with immunotherapy agents, will be crucial in realizing the full therapeutic potential of KDM5 inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KDM5 histone demethylases repress immune response via suppression of STING (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. ichorlifesciences.com [ichorlifesciences.com]
Methodological & Application
Application Notes and Protocols for KDM5-C49 Hydrochloride In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of KDM5-C49 hydrochloride against the histone demethylase KDM5C (JARID1C). This document includes information on the required reagents, a step-by-step experimental procedure, data analysis, and a summary of relevant quantitative data. Additionally, it illustrates the pertinent signaling pathway and experimental workflow.
Introduction
KDM5C, also known as JARID1C, is a member of the lysine-specific demethylase 5 (KDM5) family of enzymes. These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), particularly H3K4me3 and H3K4me2. Dysregulation of KDM5C activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of the KDM5 family of demethylases.[1][2][3] This protocol details the use of a homogeneous AlphaLISA®-based assay to quantify the inhibitory effect of this compound on KDM5C activity.
Data Presentation
The inhibitory activity of this compound and other relevant KDM5 inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity of the compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM5C | 100 | Biochemical Assay | [2] |
| KDM5A | 40 | Biochemical Assay | [2] | |
| KDM5B | 160 | Biochemical Assay | [2] | |
| KDM5-C70 | KDM5 (pan-inhibitor) | Not specified (cell-permeable prodrug of KDM5-C49) | Cellular Assays | [4][5] |
| GSK-J1 | KDM5B | Varies with αKG concentration | Biochemical Assay | [2] |
| KDM5C | Varies with αKG concentration | Biochemical Assay | [2] |
Signaling Pathway
KDM5C plays a significant role in cancer by regulating the expression of key genes involved in cell proliferation, survival, and metastasis. It primarily functions by demethylating H3K4me3 at gene promoters, leading to transcriptional repression of tumor suppressor genes. The following diagram illustrates a simplified signaling pathway involving KDM5C in a cancer context.
Caption: KDM5C Signaling Pathway in Cancer.
Experimental Protocols
This protocol is adapted from commercially available KDM5C/JARID1C homogeneous assay kits utilizing AlphaLISA® technology.[1][6] It is designed for a 384-well plate format, but can be adapted for 96-well plates.
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Recombinant human KDM5C (JARID1C) enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA® anti-methyl-Histone H3K4 antibody
-
AlphaLISA® IgG Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer
-
Detection Buffer
-
White opaque 384-well microplates
-
Microplate reader capable of AlphaScreen® or AlphaLISA® detection
Experimental Workflow
The following diagram outlines the major steps of the in vitro assay.
Caption: In Vitro Assay Workflow for KDM5C Inhibition.
Detailed Protocol
1. Preparation of this compound Dilutions:
a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of concentrations for IC50 determination. A typical 10-point dilution series might range from 100 µM to 1 pM. Remember to include a DMSO-only control (vehicle control).
2. Assay Procedure:
a. To each well of a 384-well plate, add the following in the order listed:
- 4 µL of Assay Buffer
- 2 µL of biotinylated H3K4me3 substrate (final concentration will depend on the kit manufacturer's recommendation, typically in the nM range)
- 2 µL of the diluted this compound or vehicle control. b. Initiate the enzymatic reaction by adding 2 µL of diluted KDM5C enzyme to each well. The final concentration of the enzyme should be optimized based on the manufacturer's guidelines to ensure the reaction is in the linear range. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
3. Detection:
a. Prepare the detection mixture by diluting the AlphaLISA® anti-methyl-Histone H3K4 antibody and AlphaLISA® IgG Acceptor beads in Detection Buffer according to the manufacturer's instructions. b. Add 10 µL of the detection mixture to each well. c. Incubate the plate in the dark at room temperature for 60 minutes. d. Prepare the Donor bead solution by diluting the Streptavidin-coated Donor beads in Detection Buffer. e. Add 10 µL of the diluted Donor beads to each well. f. Incubate the plate in the dark at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
a. Read the plate on a microplate reader capable of AlphaLISA® detection (excitation at 680 nm, emission at 615 nm). b. The data will be generated as arbitrary luminescence units. c. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as follows:
% Inhibition = 100 x [1 - (Signalinhibitor - Signalbackground) / (Signalvehicle - Signalbackground)]
Where:
- Signalinhibitor is the signal in the presence of the inhibitor.
- Signalvehicle is the signal in the presence of the DMSO vehicle control.
- Signalbackground is the signal in the absence of the enzyme.
d. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound as a KDM5C inhibitor. The detailed protocol and supporting information are intended to assist researchers in accurately determining the potency of this compound and understanding its mechanism of action within the relevant cellular context. Adherence to the protocol and careful optimization of assay conditions are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for KDM5-C49 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases.[1][2] These enzymes, specifically KDM5A, KDM5B, KDM5C, and KDM5D, are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[3][4] Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[4][5] this compound exerts its effects by competitively inhibiting the enzymatic activity of KDM5 proteins, leading to an increase in global H3K4 trimethylation (H3K4me3) and subsequent modulation of gene expression.[6] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
It is important to note that KDM5-C49 has been reported to have poor cell permeability.[2][3] For many cell-based applications, its ethyl ester prodrug, KDM5-C70, which exhibits improved cell permeability, is often utilized.[3][7] The protocols provided herein are focused on the direct application of this compound. Researchers should consider the permeability characteristics of this compound when designing and interpreting their experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of KDM5-C49
| Target | IC50 (nM) |
| KDM5A | 40[2][3] |
| KDM5B | 160[2][3] |
| KDM5C | 100[2][3] |
Table 2: Cellular Activity of KDM5-C49 in MCF-7 Breast Cancer Cells
| Assay | Endpoint | Concentration | Incubation Time | Result |
| Antiproliferation | IC50 | 1 µM | 120 hours | Inhibition of cell growth[3] |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 344.84 g/mol ), add 289.99 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] When thawing for use, bring the aliquot to room temperature and centrifuge briefly before opening.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Western Blotting for H3K4me3 Levels
Materials:
-
Cells treated with this compound
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K4me3
-
Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound for the desired time (e.g., 24-72 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K4me3 levels in treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of KDM5-C49 HCl action.
Caption: General experimental workflow.
Caption: Affected signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5 demethylases and their role in cancer cell chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols: KDM5-C49 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. These enzymes, particularly KDM5A, KDM5B, and KDM5C, are crucial regulators of chromatin structure and gene expression through their removal of methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound serves as a valuable tool for investigating the biological roles of KDM5 demethylases and for early-stage drug discovery efforts.
These application notes provide detailed protocols for the reconstitution, storage, and utilization of this compound and its cell-permeable prodrug, KDM5-C70, in common biochemical and cell-based assays.
Product Information and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₁₅H₂₅ClN₄O₃ |
| Molecular Weight | 344.84 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 125 mg/mL or 362.49 mM with ultrasonic assistance)[1]. |
| Storage (Solid) | Store at 4°C for short-term and -20°C for long-term in a dry, sealed container, away from moisture[1][2]. |
| Storage (In Solvent) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles[1]. |
Reconstitution Protocol
For most in vitro applications, this compound should be reconstituted in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile polypropylene (B1209903) tubes
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate in an ultrasonic bath until the solution is clear[1]. Due to the hygroscopic nature of DMSO, it is crucial to use a freshly opened bottle.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots as recommended in the table above.
KDM5 Signaling Pathway
KDM5 enzymes are key epigenetic regulators that primarily demethylate H3K4me2/3, leading to transcriptional repression of target genes. In cancer, the overexpression of KDM5A/B can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, such as the PI3K/AKT and androgen receptor (AR) signaling pathways, promoting cell proliferation, survival, and drug resistance.
Experimental Protocols
In Vitro KDM5B Enzymatic Assay (MALDI-TOF Mass Spectrometry)
This protocol describes a method to determine the inhibitory activity of this compound against a KDM5 enzyme, such as KDM5B, by monitoring the demethylation of a peptide substrate using MALDI-TOF mass spectrometry.
Experimental Workflow:
Materials:
-
Recombinant human KDM5B enzyme
-
H3K4me2 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA)
-
This compound stock solution (in DMSO)
-
2-Oxoglutarate (2OG)
-
Ferrous ammonium (B1175870) sulfate (B86663) (Fe(NH₄)₂(SO₄)₂)
-
L-Ascorbic acid
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5
-
Quenching Solution: 1% Formic Acid
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare the assay components in the assay buffer. A typical reaction mixture might contain:
-
0.6 µM KDM5B
-
5 µM H3K4me2 peptide substrate
-
3 µM 2OG
-
10 µM Fe(NH₄)₂(SO₄)₂
-
500 µM L-Ascorbic acid
-
Varying concentrations of this compound (and a DMSO vehicle control)
-
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes), which should be within the linear range of the enzymatic reaction.
-
Quench the reaction by adding an equal volume of 1% formic acid[1].
-
Prepare the MALDI plate by mixing the quenched reaction sample 1:1 with the MALDI matrix solution and spotting onto the target plate. Allow the spots to air dry completely[3].
-
Acquire mass spectra in reflectron positive mode.
-
Process the spectra to determine the relative intensities of the methylated (substrate) and demethylated (product) peptide peaks.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.
| KDM5 Isoform | IC₅₀ (nM) |
| KDM5A | 40[1] |
| KDM5B | 160[1] |
| KDM5C | 100[1] |
Cell-Based Proliferation Assay (Using KDM5-C70)
Due to the poor cell permeability of KDM5-C49, its ethyl ester prodrug, KDM5-C70, is recommended for cell-based assays. KDM5-C70 is cell-permeable and is hydrolyzed intracellularly to the active inhibitor, KDM5-C49. This protocol describes a general method for assessing the anti-proliferative effects of KDM5-C70 on a cancer cell line, such as MCF-7 (human breast adenocarcinoma), using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Experimental Workflow:
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
KDM5-C70 stock solution (in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Trypsinize and count MCF-7 cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of KDM5-C70 in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%). Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KDM5-C70 or the vehicle control.
-
Incubate the plate for 72 to 120 hours.
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Subtract the background reading from all wells. Calculate the percent viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Western Blot Analysis of H3K4me3 Levels
This protocol provides a method to assess the intracellular activity of a KDM5 inhibitor by measuring the levels of the H3K4me3 mark in treated cells.
Materials:
-
MCF-7 cells
-
KDM5-C70
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (e.g., 15% or 4-20% gradient) and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with KDM5-C70 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-20 µg) per lane on a high-percentage SDS-PAGE gel to resolve the low molecular weight histones.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane[4].
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels normalized to total Histone H3.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Activity in Enzymatic Assay | Inactive enzyme or degraded cofactors. | Use freshly prepared cofactors. Ensure proper storage and handling of the recombinant enzyme. |
| Incorrect buffer pH. | Verify the pH of the assay buffer. | |
| High Variability in Cell Assay | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No Increase in H3K4me3 in WB | Insufficient inhibitor concentration or time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Poor antibody quality. | Use a validated antibody for H3K4me3. | |
| Inefficient protein extraction of histones. | Use an acid extraction protocol for histones or ensure the lysis buffer is effective for nuclear proteins. |
Conclusion
This compound is a powerful research tool for studying the epigenetic regulation mediated by KDM5 demethylases. By following these detailed protocols for reconstitution, storage, and application in enzymatic and cellular assays, researchers can obtain reliable and reproducible data to further elucidate the role of KDM5 in health and disease. For cellular experiments, the use of the cell-permeable prodrug KDM5-C70 is strongly recommended. Careful experimental design and adherence to these guidelines will facilitate the successful use of these inhibitors in your research.
References
- 1. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized method using peptide arrays for the identification of in vitro substrates of lysine methyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
KDM5-C49 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of KDM5-C49 hydrochloride, a potent and selective inhibitor of KDM5 histone demethylases. The protocols outlined below are intended to serve as a guide for the effective use of this compound in research and drug development settings.
Solubility
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | 9 mg/mL (26.1 mM)[1] - 125 mg/mL (362.49 mM) | Use of ultrasonic treatment may be necessary to achieve higher concentrations. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[2] |
| Water | Data not available | Expected to be poorly soluble. |
| Ethanol | Data not available | Expected to be poorly soluble. |
| PBS (pH 7.4) | Data not available | Expected to be poorly soluble. |
Stock Solution Preparation
Protocol 1: High-Concentration Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 289.99 µL of DMSO to 1 mg of the compound).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for short intervals.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C when stored in a sealed container, protected from moisture.[2]
Experimental Protocols
Cell-Based Assays
Due to the poor cell permeability of this compound, its ethyl ester prodrug, KDM5-C70, is often used in cell-based assays.[2][3] KDM5-C70 is more cell-permeable and is intracellularly converted to the active inhibitor, KDM5-C49. The following is a general protocol for a cell viability assay using a KDM5 inhibitor, which can be adapted for KDM5-C70.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of KDM5 inhibition on cancer cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell lines like MCF7 or T-47D)
-
Complete cell culture medium
-
KDM5-C70 (or another cell-permeable KDM5 inhibitor)
-
DMSO (for preparing stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of KDM5-C70 from a concentrated stock solution in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the treated wells). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 5-15 minutes.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis for H3K4me3 Levels
Protocol 3: Western Blot
This protocol describes how to assess the target engagement of a KDM5 inhibitor by measuring the global levels of histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3).
Materials:
-
Cells treated with KDM5-C70 or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat cells with the desired concentrations of KDM5-C70 for a specified time. b. Harvest the cells and lyse them in ice-cold lysis buffer. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Analysis: a. Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in H3K4me3 levels upon inhibitor treatment.
Signaling Pathway and Experimental Workflow
KDM5 Signaling Pathway
KDM5 family proteins (KDM5A, KDM5B, KDM5C, and KDM5D) are histone demethylases that specifically remove the methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), which are epigenetic marks associated with active gene transcription. Inhibition of KDM5 enzymes by KDM5-C49 leads to a global increase in H3K4me3 levels, thereby altering gene expression. The expression and activity of KDM5 proteins are regulated by various factors, including copy number variations, DNA methylation, and transcription factors like YY1, as well as microRNAs such as miR-29a-3p.[1] KDM5 proteins interact with several transcription factors and signaling pathways to regulate cellular processes. For instance, KDM5A can interact with the transcription factor MYC to promote tumorigenesis and with the Notch signaling pathway.[4] KDM5B has been shown to activate the PI3K/AKT signaling pathway. Downstream of KDM5 inhibition, changes in gene expression can affect various cellular functions, including the regulation of genes involved in fatty acid oxidation, oxidative phosphorylation, and the cell cycle.[5]
Caption: KDM5 Signaling Pathway and Inhibition by KDM5-C49.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for investigating the effects of this compound (or its prodrug KDM5-C70) in a cancer cell line.
References
- 1. Identification of the upstream regulators of KDM5B in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration for KDM5-C49 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of KDM5-C49 hydrochloride, a potent inhibitor of KDM5 histone demethylases. Due to its limited cell permeability, for cellular applications, the use of its cell-permeable prodrug, KDM5-C70, is strongly recommended. This document outlines recommended working concentrations, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, which are involved in removing methyl groups from histone H3 at lysine 4 (H3K4).[1] These enzymes play a critical role in transcriptional regulation and have been implicated in various diseases, including cancer.[1] KDM5-C49 exerts its inhibitory effect by chelating the iron ion in the active site of the KDM5 enzyme.[1] It is important to note that KDM5-C49 has poor cell permeability.[2] For cellular-based assays, it is recommended to use KDM5-C70, an ethyl ester derivative of KDM5-C49 that acts as a cell-permeable prodrug.[2][3][4]
Data Presentation
The following tables summarize the recommended working concentrations for KDM5-C49 in biochemical assays and its prodrug, KDM5-C70, in cell-based assays.
Table 1: Recommended Working Concentrations for KDM5-C49 (Biochemical Assays)
| Target | Assay Type | Recommended Concentration (IC₅₀) | Reference |
| KDM5A | Enzyme Inhibition Assay | 40 nM | [2] |
| KDM5B | Enzyme Inhibition Assay | 160 nM | [2] |
| KDM5C | Enzyme Inhibition Assay | 100 nM | [2] |
Table 2: Recommended Working Concentrations for KDM5-C70 (Cell-Based Assays)
| Assay Type | Cell Line | Recommended Concentration | Observed Effect | Reference |
| H3K4me3 Level Analysis | MCF7, MDA-MB-231 | 1-10 µM | Increased global H3K4me3 levels | [4] |
| H3K4me3 Level Analysis | iPSC-CMs | 0.5 µM | Maximum increase in H3K4me3 levels | [5] |
| Cell Viability/Proliferation | MM.1S myeloma cells | ~20 µM (after 7 days) | 50% reduction in viability/proliferation | [3] |
| Sensitization to Endocrine Therapy | ER+ Breast Cancer Cells | Pre-treatment before fulvestrant | Increased cellular sensitivity to fulvestrant | [6] |
Signaling Pathway
KDM5 enzymes are integral components of larger transcriptional regulatory complexes and are involved in several signaling pathways. Inhibition of KDM5 activity leads to an increase in H3K4me3, a mark associated with active transcription. This can impact pathways such as Notch and PI3K/AKT signaling, and involve interactions with proteins like the retinoblastoma protein (pRB) and histone deacetylases (HDACs).
Caption: KDM5 signaling pathway and the effect of KDM5-C49.
Experimental Protocols
Experimental Workflow: General Procedure
The following diagram outlines a general workflow for studying the effects of KDM5-C70 in cell-based assays.
Caption: General experimental workflow for KDM5-C70 cellular assays.
Protocol 1: Western Blot for H3K4me3 Levels
This protocol describes how to measure changes in global H3K4 trimethylation levels in cells treated with KDM5-C70.
Materials:
-
KDM5-C70
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of KDM5-C70 (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 24-72 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of KDM5-C70 on cell proliferation and viability.[7]
Materials:
-
KDM5-C70
-
96-well plates
-
Cell culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of KDM5-C70 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of KDM5-C70 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 3-7 days).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.[8] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[8]
Materials:
-
KDM5-C70
-
Cell culture medium
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Western blot reagents (as described in Protocol 1)
-
Anti-KDM5B antibody
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with KDM5-C70 or vehicle control for a specified time (e.g., 2 hours).
-
Harvest the cells by scraping and wash once with PBS containing protease inhibitors.
-
Resuspend the cells in the same buffer.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1, loading equal amounts of soluble protein from each temperature point.
-
Probe the membrane with an anti-KDM5B antibody to detect the soluble KDM5B protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature.
-
Plot the percentage of soluble KDM5B protein against the temperature for both vehicle- and KDM5-C70-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of KDM5-C70 indicates target engagement.
-
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: KDM5-C49 Hydrochloride Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysine-specific demethylase 5 (KDM5) family of enzymes, particularly KDM5A and KDM5B, are frequently overexpressed in breast cancer and have been implicated in tumor initiation, progression, and drug resistance.[1][2] These enzymes act as epigenetic regulators by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[3] Inhibition of KDM5 enzymes presents a promising therapeutic strategy to reactivate tumor suppressor genes and enhance the efficacy of existing cancer therapies.[4][5]
KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone demethylases.[6][7] However, it exhibits poor cell permeability. Consequently, its ethyl ester prodrug, KDM5-C70, which is readily hydrolyzed to KDM5-C49 within the cell, is commonly utilized for in vitro studies.[8][9][10] These application notes provide detailed protocols for the use of KDM5-C70 in breast cancer cell lines to assess its anti-cancer effects.
Data Presentation
Table 1: In Vitro Efficacy of KDM5-C49 Against KDM5 Enzymes
| Compound | Target | IC50 (nM) |
| KDM5-C49 | KDM5A | 40 |
| KDM5B | 160 | |
| KDM5C | 100 |
Data sourced from MedChemExpress and AOBIOUS.[7][11]
Table 2: Anti-proliferative Effects of KDM5 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Inhibitor | Treatment Duration | Effect |
| MCF-7 | ER+ | KDM5-C70 | 7 days | Increased sensitivity to fulvestrant[9] |
| T-47D | ER+ | KDM5-C70 | 7 days | No significant increase in sensitivity to fulvestrant[9] |
| SUM149 | TNBC | KDM5-inh1 | 3, 6, 9 days | Growth inhibition[12] |
| HCC1937 | Basal-like | shRNA knockdown of KDM5A | - | Increased sensitivity to EGFR inhibitors[2] |
| SKBR3 | HER2+ | KDM5-inh1 | Not specified | Synergistic effect with trastuzumab and lapatinib[12] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of KDM5 inhibition in breast cancer cells.
Caption: General experimental workflow for studying KDM5-C70 effects.
Experimental Protocols
Cell Culture of Breast Cancer Cell Lines (e.g., MCF-7)
Materials:
-
MCF-7 cells (or other breast cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For passaging, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For experiments, a common seeding density is 1 x 10^5 cells/mL in 6-well plates.
KDM5-C70 Treatment
Materials:
-
KDM5-C70 (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of KDM5-C70 in DMSO (e.g., 10 mM). Store at -80°C.
-
On the day of the experiment, dilute the KDM5-C70 stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control with the same concentration of DMSO should be prepared.
-
Aspirate the medium from the cultured cells and replace it with the medium containing KDM5-C70 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of KDM5-C70 and a vehicle control for the desired duration.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K4me3 Levels
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
After KDM5-C70 treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize H3K4me3 levels to total Histone H3.
Cellular Senescence Assay (SA-β-gal Staining)
Materials:
-
Cellular Senescence Assay Kit (e.g., from Cell Signaling Technology or Millipore)
-
Fixing solution
-
SA-β-gal staining solution
-
Microscope
Protocol:
-
Seed cells in 6-well plates and treat with KDM5-C70 for the desired duration (typically 3-6 days).
-
Wash the cells with PBS.
-
Fix the cells with the provided fixing solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to each well and incubate at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope and count the number of blue-stained (senescent) cells versus the total number of cells in several fields of view.
-
Calculate the percentage of senescent cells.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the effects of the KDM5 inhibitor KDM5-C49 (via its prodrug KDM5-C70) on breast cancer cell lines. By assessing changes in cell viability, histone methylation, and cellular senescence, researchers can elucidate the therapeutic potential of targeting the KDM5 pathway in breast cancer. These experiments can be further expanded to include cell cycle analysis, apoptosis assays, and in vivo studies to provide a more comprehensive understanding of the anti-tumor activity of KDM5 inhibitors.
References
- 1. Regulation of KDM5C stability and enhancer reprogramming in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using KDM5-C49 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to investigate the effects of KDM5-C49 hydrochloride, a potent and selective inhibitor of the KDM5 family of histone demethylases. This document outlines the experimental workflow, from cell culture and inhibitor treatment to immunoprecipitation and downstream data analysis. Additionally, it includes visualizations of the signaling pathway and experimental procedures to facilitate a comprehensive understanding of the methodology.
The KDM5 family of enzymes, also known as JARID1, are crucial regulators of gene expression through the removal of methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] Specifically, they convert trimethylated H3K4 (H3K4me3), a mark associated with active gene transcription, to less methylated states, leading to transcriptional repression.[1] this compound acts by blocking the catalytic activity of KDM5 enzymes, thereby preventing the demethylation of H3K4 and sustaining a transcriptionally active chromatin state.[1][2] This protocol is designed to enable researchers to effectively use ChIP to study the impact of this compound on histone methylation patterns at specific genomic loci.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., MCF-7 breast cancer cells) at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to the desired final working concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for a specific duration (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
II. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
A. Cross-linking
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.[3][4]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[5]
-
Incubate for 5 minutes at room temperature with gentle shaking.[5]
-
Wash the cells twice with ice-cold PBS.
B. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a sonication buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions (power, duration, cycles) must be determined empirically.
-
Centrifuge the sonicated lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.
C. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the primary antibody (e.g., anti-H3K4me3 or anti-KDM5B) to the remaining chromatin and incubate overnight at 4°C with rotation. A no-antibody or IgG control should be included.
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
D. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight.[3] This step should also be performed on the input control.
-
Add RNase A and Proteinase K to digest RNA and proteins, respectively.
E. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
III. Downstream Analysis
A. Quantitative PCR (qPCR)
-
Perform qPCR using primers specific to the promoter regions of known or putative KDM5 target genes.
-
Calculate the enrichment of the target sequence in the immunoprecipitated DNA relative to the input DNA and the IgG control.
B. ChIP-Sequencing (ChIP-seq)
-
Prepare DNA libraries from the immunoprecipitated and input DNA samples.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genome-wide changes in H3K4me3 or KDM5 binding in response to this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from a ChIP-qPCR experiment investigating the effect of this compound on H3K4me3 enrichment at the promoter of a target gene.
Table 1: Effect of this compound on H3K4me3 Enrichment
| Treatment | Concentration (µM) | Fold Enrichment of H3K4me3 (vs. IgG) |
| Vehicle (DMSO) | - | 15.2 ± 1.8 |
| KDM5-C49 HCl | 1 | 25.6 ± 2.1 |
| KDM5-C49 HCl | 5 | 42.8 ± 3.5 |
| KDM5-C49 HCl | 10 | 58.3 ± 4.2 |
Table 2: Dose-Response of this compound on Target Gene H3K4me3 Levels
| Parameter | Value |
| EC50 (µM) | 3.5 |
| Max Fold Increase | 3.8x |
Mandatory Visualization
Caption: KDM5 signaling pathway and the inhibitory effect of KDM5-C49 HCl.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
Application Notes and Protocols for High-Throughput Screening with KDM5-C49 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing KDM5-C49 hydrochloride and its cell-permeable prodrug, KDM5-C70, in high-throughput screening (HTS) and subsequent cellular assays. KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, which are critical regulators of gene expression and are frequently dysregulated in cancer.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone demethylase family KDM5.[1][2] Specifically, it inhibits the demethylation of trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[3][4][5] By inhibiting KDM5, KDM5-C49 leads to an accumulation of H3K4me3, altering gene expression and impacting cellular processes such as proliferation and drug resistance.[6] Due to its poor cell permeability, the ethyl ester prodrug, KDM5-C70, is often used in cell-based assays, as it is more readily able to cross the cell membrane.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of KDM5-C49 and the anti-proliferative effects of its prodrug, KDM5-C70, in various assays and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of KDM5-C49
| Target | IC50 (nM) | Assay Type |
| KDM5A | 40 | Biochemical Assay |
| KDM5B | 160 | Biochemical Assay |
| KDM5C | 100 | Biochemical Assay |
Data sourced from MedChemExpress.[1][2]
Table 2: Anti-proliferative Activity of KDM5-C70 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MM.1S | Multiple Myeloma | ~20 | 7 days |
| MCF-7 | Breast Cancer (ER+) | Synergistic with Fulvestrant | Not specified |
| T47D | Breast Cancer (ER+) | Synergistic with Fulvestrant | Not specified |
| BT-474 | Breast Cancer (HER2+) | Synergistic with Fulvestrant | Not specified |
| HER2+ Breast Cancer Cell Lines | Breast Cancer (HER2+) | Sensitive | Not specified |
| LNCaP | Prostate Cancer | Proliferation loss observed | 3 and 6 days |
| LNCaP:C4-2 | Prostate Cancer | Proliferation loss observed | 3 and 6 days |
| 22RV1 | Prostate Cancer | Proliferation loss observed | 3 and 6 days |
| DU145 | Prostate Cancer | Proliferation loss observed | 3 and 6 days |
| SCLC Cell Lines | Small Cell Lung Cancer | Varies by subtype | Not specified |
Data compiled from multiple sources.[6][7][8][9][10] Note: Direct IC50 values for KDM5-C70 are not always published; instead, its effects are often described as synergistic or leading to a loss of proliferation.
Signaling Pathways and Experimental Workflows
KDM5 Inhibition Signaling Pathway
KDM5 enzymes act as transcriptional repressors by removing the H3K4me3 mark at gene promoters. Inhibition of KDM5 by KDM5-C49 leads to an increase in H3K4me3, resulting in the reactivation of silenced genes. One of the key pathways affected is the cGAS-STING innate immune pathway. KDM5B and KDM5C have been shown to suppress the expression of STING.[11] Inhibition of KDM5 leads to increased STING expression, activating the downstream TBK1-IRF3 signaling axis and inducing an interferon response.[11] Additionally, KDM5 inhibition has been shown to impact B-cell receptor signaling and can alter the expression of BCL2 family members.[1]
KDM5 Inhibition and Downstream Signaling
High-Throughput Screening Workflow
A typical HTS workflow to identify KDM5 inhibitors involves a biochemical assay followed by cellular confirmation and secondary assays.
High-Throughput Screening Workflow
Experimental Protocols
Biochemical HTS: AlphaLISA Assay for KDM5 Demethylase Activity
This protocol is adapted for a 384-well plate format and is suitable for HTS.
Materials:
-
Recombinant human KDM5A/B/C protein
-
Biotinylated histone H3 (1-21) K4me3 peptide substrate
-
This compound or other test compounds
-
AlphaLISA anti-H3K4me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (50 mM Tris pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA, 5 mM DTT)
-
Cofactors: 100 µM α-ketoglutarate, 50 µM Ferrous Ammonium Sulfate, 2 mM Ascorbic Acid
-
384-well white opaque assay plates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (in DMSO) into the assay plate. For controls, dispense DMSO.
-
Enzyme Preparation: Prepare a 2X KDM5 enzyme solution in AlphaLISA Assay Buffer. The final concentration should be empirically determined (e.g., 1-5 nM).
-
Substrate and Cofactor Mix: Prepare a 2X substrate/cofactor mix in AlphaLISA Assay Buffer containing the biotinylated H3K4me3 peptide (final concentration ~50 nM) and the cofactors.
-
Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well. Add 5 µL of the 2X substrate/cofactor mix to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a 2X detection mix containing AlphaLISA Acceptor beads and Streptavidin Donor beads (final concentration of 20 µg/mL each) in AlphaLISA buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Cellular Assay: Immunofluorescence for H3K4me3 Levels
This protocol is for a 96-well imaging plate format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
KDM5-C70 (cell-permeable prodrug)
-
96-well black, clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (5% BSA in PBS)
-
Primary Antibody: Rabbit anti-H3K4me3
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of KDM5-C70 for 24-72 hours. Include a DMSO vehicle control.
-
Fixation: Aspirate the media and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-H3K4me3 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Staining and Imaging: Wash with PBS, stain with DAPI for 5 minutes, and acquire images using a high-content imaging system.
-
Image Analysis: Quantify the mean fluorescence intensity of H3K4me3 staining within the DAPI-defined nuclear area.
Secondary Assay: Western Blot for H3K4me3
Materials:
-
Cancer cell line of interest
-
KDM5-C70
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-H3K4me3, Rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Treat cells with KDM5-C70 for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 and total H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.[12][13][14]
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM5 family as therapeutic targets in breast cancer: Pathogenesis and therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HER2-positive breast-cancer cell lines are sensitive to KDM5 inhibition: definition of a gene-expression model for the selection of sensitive cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 10. The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using the Cell-Permeable KDM5 Inhibitor: KDM5-C70
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of KDM5-C70, a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases. The protocols outlined below are based on available preclinical data for KDM5-C70 and similar pan-KDM5 inhibitors, offering a foundational guide for designing and executing in vivo efficacy and pharmacodynamic studies in various disease models.
Introduction to KDM5-C70
KDM5-C70 is the ethyl ester prodrug of KDM5-C49, a potent and selective inhibitor of the Jumonji AT-Rich Interactive Domain 1 (JARID1) or KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] The ester modification enhances cell permeability, allowing for effective target engagement in both in vitro and in vivo settings.[1] The primary mechanism of action of KDM5-C70 is the inhibition of the demethylase activity of KDM5 enzymes, which leads to a global increase in the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription.[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer and neurodevelopmental disorders, making KDM5-C70 a valuable tool for preclinical research in these areas.
In Vitro Activity of KDM5-C70
Prior to in vivo studies, it is crucial to characterize the activity of KDM5-C70 in relevant cell lines. The following table summarizes the observed in vitro effects of KDM5-C70 from various studies.
| Cell Line | Cancer Type | Concentration | Duration | Observed Effect | Reference |
| MM.1S | Multiple Myeloma | ~20 µM | 7 days | Estimated 50% reduction in viability/proliferation | [1] |
| MM.1S | Multiple Myeloma | 50 µM | 7 days | Decreased phosphorylation of retinoblastoma protein (Rb) | |
| Rat Neural Stem Cells | N/A | Not Specified | Not Specified | Induced astrocyte differentiation | [3] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 10 µM | 48-96 hours | Increased H3K4me3 levels (less potent than KDM5-inh1) | [4] |
| OCI-LY-18 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | Reduced proliferation (less potent than KDM5-inh1) |
In Vivo Study Protocols
While detailed in vivo studies specifically for KDM5-C70 are limited in publicly available literature, protocols for similar pan-KDM5 inhibitors in xenograft models can be adapted. The following are generalized protocols for conducting in vivo efficacy studies with KDM5-C70 in lymphoma and breast cancer models.
Formulation of KDM5-C70 for In Vivo Administration
A recommended vehicle for the in vivo administration of KDM5-C70 is a multi-component solvent system to ensure solubility and bioavailability.
Table 1: In Vivo Formulation for KDM5-C70
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Protocol:
-
Prepare a stock solution of KDM5-C70 in DMSO.
-
Sequentially add PEG300, Tween-80, and Saline to the DMSO stock solution while vortexing to ensure a clear and homogenous solution.
-
The final solution should have a KDM5-C70 concentration that allows for the desired dosage in a reasonable injection volume (e.g., 100 µL for a 20g mouse). The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
This protocol is adapted from a study using the pan-KDM5 inhibitor KDM5-inh1 in a KMT2D-mutant DLBCL xenograft model.[5]
Experimental Workflow:
Caption: Workflow for a DLBCL xenograft study with KDM5-C70.
Detailed Protocol:
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Cell Line: SU-DHL-6 (KMT2D mutant) or other relevant DLBCL cell line.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 SU-DHL-6 cells in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Treatment Protocol:
-
Treatment Group: Administer KDM5-C70 at a starting dose of 50 mg/kg body weight, once daily via oral gavage or intraperitoneal injection. A suggested treatment cycle is 7 days of treatment followed by a 7-day break, repeated for a total of 21 days.[5] Dose-ranging studies are recommended.
-
Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.
-
Pharmacodynamic Analysis: Collect tumors at the end of the study for analysis of H3K4me3 levels by Western blot or immunohistochemistry to confirm target engagement.
Breast Cancer Xenograft Model (in Combination with Fulvestrant)
This protocol is based on a study suggesting the synergistic effect of KDM5 inhibitors with fulvestrant (B1683766) in endocrine-resistant breast cancer.
Experimental Workflow:
Caption: Workflow for a combination therapy study in a breast cancer xenograft model.
Detailed Protocol:
-
Animal Model: Female athymic nude mice, 6-8 weeks old, with supplemented estrogen (e.g., subcutaneous estradiol (B170435) pellets).
-
Cell Line: MCF-7 or other ER-positive breast cancer cell line.
-
Cell Implantation: Orthotopically inject 1-5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of DMEM and Matrigel into the mammary fat pad.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors are established (e.g., 100-150 mm³), randomize mice into four groups: Vehicle, KDM5-C70 alone, Fulvestrant alone, and KDM5-C70 + Fulvestrant.
-
Treatment Protocol:
-
KDM5-C70: Administer as described in the DLBCL protocol (e.g., 15-50 mg/kg, IP, bid).
-
Fulvestrant: Administer as per standard protocols (e.g., 5 mg/mouse, subcutaneous, weekly).
-
Combination: Administer both agents according to their respective schedules.
-
-
Monitoring and Endpoint: As described in the DLBCL protocol.
-
Endpoint Analysis: In addition to tumor volume, assess apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki67 staining) in excised tumors to investigate the mechanism of synergy.
Signaling Pathways and Mechanism of Action
KDM5-C70, by inhibiting KDM5 enzymes, modulates gene expression programs that can impact various signaling pathways.
Caption: Simplified signaling pathway affected by KDM5-C70.
KDM5-C70 inhibits KDM5 enzymes, preventing the demethylation of H3K4me3. This leads to an accumulation of H3K4me3 at gene promoters, altering the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, apoptosis, and B-cell receptor signaling.[4]
Concluding Remarks
KDM5-C70 is a valuable chemical probe for investigating the biological roles of the KDM5 family of histone demethylases in vivo. The protocols provided herein offer a starting point for designing and conducting preclinical studies to evaluate the therapeutic potential of KDM5 inhibition in various disease models. It is recommended that researchers perform dose-ranging and toxicity studies to determine the optimal and safe dose of KDM5-C70 for their specific animal model and experimental design. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetics, and safety profile of KDM5-C70.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone demethylase inhibitor KDM5-C70 regulates metabolomic and lipidomic programming during an astrocyte differentiation of rat neural stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. biorxiv.org [biorxiv.org]
Application Notes: Measuring H3K4me3 Level Changes Post-KDM5-C49 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone lysine (B10760008) demethylases (KDMs) are critical regulators of chromatin structure and gene expression, with their dysregulation often linked to diseases like cancer. The KDM5 family of enzymes (also known as JARID1) specifically removes methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3), a mark generally associated with active gene transcription[1]. By converting H3K4me3 to di- and mono-methylated states, KDM5 enzymes act as transcriptional repressors[1].
KDM5-C49 hydrochloride (also known as KDOAM-20) is a potent and selective small-molecule inhibitor of the KDM5 family, with IC50 values of 40 nM, 160 nM, and 100 nM for KDM5A, KDM5B, and KDM5C, respectively[2][3]. Its mechanism of action involves chelating the iron ion essential for catalytic activity in the enzyme's active site[1]. Inhibition of KDM5 activity with KDM5-C49 leads to a global increase in H3K4me3 levels, making it a valuable tool for studying the epigenetic consequences of KDM5 inhibition and a potential therapeutic agent[4][5]. For cellular assays, the more permeable ethyl ester prodrug, KDM5-C70, is often used, which is hydrolyzed intracellularly to the active KDM5-C49[6][7].
These application notes provide detailed protocols for treating cells with KDM5-C49 (or its prodrug KDM5-C70) and subsequently measuring the changes in H3K4me3 levels using Western blotting, Chromatin Immunoprecipitation sequencing (ChIP-seq), and mass spectrometry.
Mechanism of Action of KDM5-C49
KDM5 enzymes catalyze the demethylation of H3K4me3. KDM5-C49 binds to the active site of KDM5, preventing this reaction and leading to the accumulation of the H3K4me3 mark at target gene promoters and throughout the genome.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with a KDM5 inhibitor. Note that KDM5-C70 is recommended for cell-based experiments due to its superior cell permeability[6].
-
Cell Seeding: Plate cells (e.g., MCF-7, MM1S) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of KDM5-C70 or this compound in DMSO. For KDM5-C70, an effective concentration in multiple myeloma cells has been observed around 50 µM[5]. A dose-response experiment (e.g., 1 µM to 50 µM) is recommended to determine the optimal concentration for your cell line.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of the KDM5 inhibitor or a DMSO vehicle control.
-
Incubation: Incubate cells for a specified period. A time-course experiment (e.g., 24, 48, 72 hours) is advisable. Studies have shown significant changes in H3K4me3 levels after 72 hours of treatment with a KDM5 inhibitor[8].
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (histone extraction, chromatin preparation).
Protocol 1: Western Blotting for Global H3K4me3 Analysis
Western blotting provides a semi-quantitative assessment of global changes in H3K4me3 levels.
Methodology:
-
Histone Extraction: Extract histones from treated and control cells using an acid extraction method or a commercial kit[9]. Whole-cell lysates can also be used, but histone-enriched fractions yield cleaner results[9].
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Load equal amounts (e.g., 10-15 µg) of histone extract per lane on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins[10][11].
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[11].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3 (e.g., Thermo Fisher PA5-85525, Abcam ab8580) diluted in blocking buffer[12]. In parallel, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST)[10].
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[11].
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
Protocol 2: ChIP-seq for Genome-Wide H3K4me3 Profiling
ChIP-seq identifies the specific genomic regions where H3K4me3 levels change, revealing how KDM5 inhibition affects the epigenetic landscape at gene promoters and enhancers. Inhibition of KDM5 often leads to a broadening of existing H3K4me3 peaks[8][13].
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA[14]. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei.
-
Chromatin Shearing: Resuspend nuclei in a suitable buffer and sonicate the chromatin to an average fragment size of 200-600 bp[15]. Verify fragment size on an agarose (B213101) gel.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade anti-H3K4me3 antibody. A mock IP with a non-specific IgG should be run in parallel as a negative control[16]. Also, save a portion of the chromatin as an "input" control.
-
Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes[17]. Perform a series of washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin[15].
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with high salt[15].
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction[15].
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina). Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome. Use peak-calling software (e.g., MACS2) to identify regions of H3K4me3 enrichment. Perform differential binding analysis between treated and control samples to identify regions with significant changes in H3K4me3 occupancy.
Protocol 3: Mass Spectrometry for Quantitative Histone PTM Analysis
Mass spectrometry (MS) is the most accurate method for quantifying the relative abundance of different histone PTMs, including the various methylation states of H3K4[18][19].
Methodology:
-
Histone Extraction: Extract and purify histones from treated and control samples as described for Western blotting. High purity is critical for MS analysis[9].
-
Sample Preparation (Bottom-Up Approach):
-
(Optional) Derivatization: To enable tryptic digestion (which is inhibited by lysine methylation), free lysines are chemically derivatized, typically by propionylation. This neutralizes their charge and adds a fixed mass.
-
Digestion: Digest the derivatized histones into peptides using an enzyme like Trypsin or Arg-C. Arg-C is often preferred as it cleaves C-terminal to arginine, generating peptides that contain the H3K4 residue[20].
-
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (e.g., Orbitrap)[18][21]. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to identify the histone peptides and quantify the relative abundance of each modification state (H3K4me0, H3K4me1, H3K4me2, H3K4me3) based on the extracted ion chromatograms for each peptide species. The data is typically presented as the percentage of the total H3 protein that carries a specific modification.
Data Presentation and Expected Results
Quantitative data should be summarized in clear, structured tables for easy comparison.
Expected Outcome: Treatment with an effective dose of KDM5-C49 or KDM5-C70 is expected to cause a statistically significant increase in the global levels of H3K4me3.
Table 1: Example Data from Western Blot Densitometry
| Treatment | Relative H3K4me3 Intensity (Normalized to Total H3) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.0 |
| 25 µM KDM5-C70 (48h) | 2.54 ± 0.21 | 2.54 |
| 50 µM KDM5-C70 (48h) | 3.89 ± 0.35 | 3.89 |
Data are represented as mean ± standard deviation from three biological replicates.
Table 2: Example Data from ChIP-seq Analysis
| Treatment | Total H3K4me3 Peaks | Average Peak Width (bp) | Number of Differentially Enriched Peaks (Gain) |
| Vehicle Control (DMSO) | 21,540 | 1,250 | N/A |
| 50 µM KDM5-C70 (72h) | 24,115 | 1,875 | 4,210 |
ChIP-seq data is expected to show an increase in the number and/or width of H3K4me3 peaks, particularly at transcription start sites[5][8].
Table 3: Example Data from Mass Spectrometry Analysis
| Treatment | % H3K4me0 | % H3K4me1 | % H3K4me2 | % H3K4me3 |
| Vehicle Control (DMSO) | 5.2 | 15.8 | 45.1 | 33.9 |
| 50 µM KDM5-C70 (72h) | 4.8 | 14.5 | 30.2 | 50.5 |
Mass spectrometry provides the most precise quantification, showing a shift in the population of histone H3 towards the trimethylated state[8].
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 6. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Modification [labome.com]
- 10. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
Troubleshooting & Optimization
KDM5-C49 hydrochloride not showing activity in cells
Technical Support Center: KDM5-C49 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is potent in biochemical assays but shows no activity in my cell-based experiments. Why is this happening?
A1: This is a common and critical observation. The primary reason for the discrepancy between biochemical potency and cellular activity is the poor cell permeability of KDM5-C49.[1][2] The carboxylate group in its structure limits its ability to efficiently cross the cell membrane. Other potential factors include compound instability in media, inappropriate assay conditions, or low expression of KDM5 targets in your chosen cell line.
Q2: How can I overcome the poor cell permeability of KDM5-C49 to study KDM5 inhibition in cells?
A2: The most effective solution is to use KDM5-C70 , which is a cell-permeable ethyl ester prodrug of KDM5-C49.[3][4][5] Inside the cell, endogenous esterases convert KDM5-C70 into the active inhibitor, KDM5-C49. This compound is specifically designed for use in cell-based assays to achieve intracellular target engagement.[3]
Q3: What are the recommended procedures for preparing and storing this compound?
A3: Proper handling is crucial for maintaining the inhibitor's integrity.
-
Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent such as DMSO.[6]
-
Storage: Store the stock solution in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2][5]
-
Handling: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[7] When preparing working solutions, dilute the stock solution fresh for each experiment in pre-warmed cell culture medium.
Q4: How do I select an appropriate concentration and treatment duration for my experiments?
A4: The optimal conditions are highly dependent on the cell line and the specific assay.
-
Concentration: The effective concentration in cells (EC₅₀) is often significantly higher than the biochemical IC₅₀. For KDM5 inhibitors, cellular EC₅₀ values can be in the micromolar range (e.g., ~50 µM for some compounds), despite nanomolar biochemical potency.[8] It is essential to perform a dose-response experiment, typically ranging from 1 µM to 50 µM or higher, to determine the optimal concentration for your system.
-
Duration: The time required to observe a cellular phenotype can vary. Direct target engagement (increased H3K4me3) may be detectable within hours, while effects on cell proliferation or viability may require several days of treatment.[5] A time-course experiment (e.g., 24, 48, 72, and 96 hours) is recommended.
Q5: How do I confirm that KDM5-C49 or its prodrug KDM5-C70 is engaging its target within the cell?
A5: The most direct and reliable method is to measure the level of the specific histone mark regulated by KDM5 enzymes. KDM5 proteins demethylate trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3).[9] Therefore, successful inhibition of KDM5 activity should result in a detectable increase in global H3K4me3 levels .[3][8] This can be readily assessed via Western Blot or ELISA.
Q6: I don't observe any effect on cell proliferation or viability. What could be wrong?
A6: Several factors could contribute to this:
-
Lack of Target Engagement: First, confirm that the inhibitor is active in your cells by measuring the increase in H3K4me3 levels (see Q5). If H3K4me3 levels are unchanged, the compound is not effectively inhibiting its target.
-
Cell Line Dependence: The KDM5 family plays diverse roles in different cellular contexts.[10][11] Some cell lines may not depend on KDM5 activity for proliferation or survival under standard culture conditions. Ensure your chosen cell line expresses KDM5A, KDM5B, or KDM5C.
-
Cytostatic vs. Cytotoxic Effects: KDM5 inhibition may lead to cell cycle arrest (a cytostatic effect) rather than cell death (a cytotoxic effect).[12] Consider performing cell cycle analysis by flow cytometry in addition to standard proliferation assays.
-
Insufficient Treatment Duration: As noted in A4, phenotypic effects on proliferation can take longer to manifest than direct target modulation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving the lack of activity of this compound.
Data Summary Tables
Table 1: Comparative Properties of KDM5-C49 and KDM5-C70
| Property | This compound | KDM5-C70 | Reference |
| Primary Target | KDM5A, KDM5B, KDM5C | KDM5A, KDM5B, KDM5C (as a prodrug) | [1][2][4] |
| Biochemical IC₅₀ (KDM5A) | ~40 nM | (Active form is KDM5-C49) | [1][2] |
| Biochemical IC₅₀ (KDM5B) | ~160 nM | (Active form is KDM5-C49) | [1][2] |
| Biochemical IC₅₀ (KDM5C) | ~100 nM | (Active form is KDM5-C49) | [1][2] |
| Cellular Permeability | Poor | Good (Cell-permeable) | [1][2][3] |
| Primary Use | Biochemical / In vitro assays | Cell-based / In vivo assays | [3][5] |
Table 2: Quick Troubleshooting Reference
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No cellular activity | 1. Poor cell permeability of KDM5-C49. 2. Compound degradation. 3. Sub-optimal concentration. | 1. Switch to the cell-permeable prodrug KDM5-C70. 2. Prepare fresh stock solutions; store properly at -80°C. 3. Perform a dose-response experiment (1-50 µM). |
| No change in H3K4me3 levels | 1. Ineffective concentration or duration. 2. Low KDM5 expression in the cell line. 3. Poor quality of H3K4me3 antibody. | 1. Increase concentration and/or treatment time. 2. Verify KDM5A/B/C expression by Western Blot or qPCR. 3. Validate antibody with positive/negative controls. |
| No effect on proliferation | 1. Lack of target engagement (see above). 2. Cell line is not dependent on KDM5 for proliferation. 3. Effect is cytostatic, not cytotoxic. | 1. First, confirm H3K4me3 increase. 2. Choose a cell line known to be sensitive to KDM5 inhibition (e.g., MM1S).[8] 3. Perform cell cycle analysis. |
| Inconsistent results | 1. Repeated freeze-thaw of stock solution. 2. Instability in culture media. 3. Variation in cell seeding density or passage number. | 1. Aliquot stock solution after initial preparation. 2. Prepare working solutions fresh from stock for each experiment. 3. Standardize cell culture procedures.[13] |
Visual Troubleshooting and Pathways
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of cellular activity with KDM5 inhibitors.
KDM5 Signaling Pathway and Inhibition
Caption: Mechanism of KDM5 demethylase action and its inhibition by KDM5-C49/C70.
Key Experimental Protocols
Protocol 1: Preparation of Inhibitor Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized this compound or KDM5-C70 in high-purity, anhydrous DMSO to create a 10 mM or 50 mM stock solution.
-
Solubilization: Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-binding tubes. Store immediately at -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.5%).[7]
Protocol 2: Western Blot for Global H3K4me3 Levels
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of KDM5-C70 concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a compatible assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 5-10 µg) onto a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify the band intensities and present the H3K4me3 level as a ratio to total H3. An increase in this ratio indicates successful KDM5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aobious.com [aobious.com]
- 7. benchchem.com [benchchem.com]
- 8. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing KDM5-C49 hydrochloride incubation time
Technical Support Center: KDM5-C49 Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental conditions, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 enzyme family (comprising KDM5A, B, C, and D) is responsible for removing trimethylation and dimethylation from Lysine 4 on Histone H3 (H3K4me3/2).[3][4] These H3K4 methylation marks are generally associated with active gene transcription.[5] By inhibiting KDM5, KDM5-C49 prevents the demethylation of H3K4, leading to a global increase in H3K4me3 levels and subsequent changes in gene expression.[5][6] This mechanism makes it a valuable tool for cancer research and epigenetics.[2][3]
Q2: What are the typical starting concentrations for in vitro experiments?
A2: KDM5-C49 is a potent inhibitor with low nanomolar IC50 values in enzymatic assays.[1][2] However, its hydrochloride form has poor cell permeability.[1][2] For cellular assays, a higher concentration range is typically required. A good starting point is to perform a dose-response curve ranging from 1 µM to 25 µM. The optimal concentration will be highly dependent on the cell line and the experimental endpoint.
Q3: What is a recommended starting incubation time?
A3: A standard starting point for incubation time is 24 to 72 hours. Significant changes in global H3K4me3 levels and downstream gene expression have been observed within this timeframe in various cell lines.[7] However, the optimal time is cell-type and concentration-dependent. A time-course experiment is strongly recommended to determine the ideal incubation period for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[8] For cellular experiments, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[8] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.
Troubleshooting Guide
Issue 1: No or weak inhibition of H3K4 methylation is observed after treatment.
| Possible Cause | Recommended Solution |
| Incubation Time is Too Short | The inhibitor requires sufficient time to enter the cells and engage its target. Perform a time-course experiment, testing incubation periods from 24 to 96 hours to identify the optimal window for H3K4me3 accumulation in your cell line. |
| Inhibitor Concentration is Too Low | Due to the compound's poor cell permeability, the effective intracellular concentration may be insufficient.[1][2] Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25 µM) to determine the EC50 for H3K4me3 modulation in your specific cells. |
| Compound Instability | The compound may degrade in the culture medium over long incubation periods. For experiments longer than 48 hours, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours. |
| High Cell Density | A high cell confluency can reduce the effective concentration of the inhibitor available to each cell. Ensure that cells are seeded at a consistent and non-confluent density for all experiments. |
Issue 2: High cellular toxicity or significant off-target effects are observed.
| Possible Cause | Recommended Solution |
| Incubation Time is Too Long | Prolonged exposure, even at an effective concentration, can lead to cytotoxicity. Assess cell viability (e.g., using an MTT or Trypan Blue exclusion assay) at multiple time points (e.g., 24, 48, 72 hours) in parallel with your primary endpoint to find a time that maximizes target inhibition while minimizing cell death. |
| Inhibitor Concentration is Too High | High concentrations can lead to off-target effects and general toxicity.[9] Lower the concentration of this compound. The goal is to use the lowest concentration that produces a robust and significant effect on H3K4 methylation. |
| Solvent (DMSO) Toxicity | The final concentration of the vehicle (DMSO) in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.5% (v/v), and always include a vehicle-only control in your experiments.[9] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to epigenetic inhibitors. If toxicity remains an issue after optimizing time and concentration, consider using a more permeable pro-drug version, such as KDM5-C70, which is an ethyl ester derivative of KDM5-C49.[1][2] |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of KDM5-C49. Note that these are enzymatic assay values; cellular effective concentrations will likely be higher.
| Target Enzyme | IC50 Value (nM) | Reference |
| KDM5A | 40 | [1][2] |
| KDM5B | 160 | [1][2] |
| KDM5C | 100 | [1][2] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: KDM5 enzyme action and its inhibition by this compound.
Caption: Experimental workflow for optimizing KDM5-C49 incubation time.
Key Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Levels
This protocol is designed to assess the direct impact of this compound on its target histone mark.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and/or a vehicle control (DMSO) for the specified incubation times.
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).
-
Lyse cells on the plate with an appropriate lysis buffer.
-
Alternatively, for cleaner histone preparations, use an acid extraction protocol.
-
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amount for all samples. Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load 15-20 µg of protein per lane on a 15% polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Analysis:
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 (1:5000).[9]
-
Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 for cell growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aobious.com [aobious.com]
- 9. benchchem.com [benchchem.com]
KDM5-C49 hydrochloride off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of KDM5-C49 hydrochloride and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, which includes KDM5A, KDM5B, and KDM5C.[1] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that remove methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[2] By inhibiting KDM5 enzymes, KDM5-C49 leads to an increase in global H3K4 methylation, which can alter gene expression and affect cellular processes like proliferation and differentiation.[3][4] The mechanism of action for KDM5 inhibitors like KDM5-C49 typically involves the chelation of the iron ion in the active site of the enzyme, which is essential for its catalytic activity.[2]
Q2: What are the known off-target effects of this compound?
While KDM5-C49 is characterized as a "selective" inhibitor, this selectivity is not absolute. The development of inhibitors for histone demethylases is challenging due to structural similarities between the active sites of different enzyme families.[5][6]
Based on available data, the primary off-target considerations for KDM5-C49 are other subfamilies of Jumonji C (JmjC) domain-containing histone demethylases. KDM5-C49 has demonstrated a degree of selectivity for the KDM5 family over the KDM6 family.[7][8] However, comprehensive screening data against a full panel of histone demethylases (including KDM2, KDM3, and KDM4 families) and other 2-OG-dependent oxygenases is not consistently reported in publicly available literature. A related KDM5 inhibitor, KDOAM-25, was shown to have no off-target activity on a panel of 55 receptors and enzymes, suggesting that highly selective compounds within this chemical class can be developed.[9][10][11]
It is crucial for researchers to empirically determine the selectivity of KDM5-C49 in their experimental system of interest.
Q3: My cells are not responding to this compound treatment. What could be the issue?
A common reason for a lack of cellular response to KDM5-C49 is its poor cell permeability.[1] To address this, researchers often use KDM5-C70, a cell-permeable ethyl ester prodrug of KDM5-C49.[3][4] KDM5-C70 enters the cell and is hydrolyzed by intracellular esterases to release the active inhibitor, KDM5-C49. If you are using KDM5-C49 directly on intact cells, it is unlikely to reach its intracellular target in sufficient concentrations.
Q4: I am observing a phenotype in my experiments with KDM5-C49/KDM5-C70. How can I be sure it is an on-target effect?
This is a critical question in pharmacological studies. Several strategies can be employed to validate that the observed phenotype is a direct result of KDM5 inhibition:
-
Use of a Structurally Similar Inactive Control: If available, a close chemical analog of KDM5-C49 that does not inhibit KDM5 enzymes is an excellent negative control. Observing the phenotype with the active compound but not the inactive one strengthens the evidence for on-target activity.
-
Genetic Knockdown or Knockout: The most robust method for on-target validation is to use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of KDM5A, KDM5B, and/or KDM5C.[4] If the phenotype of KDM5 knockdown/knockout cells mimics the phenotype observed with KDM5-C49/KDM5-C70 treatment, it provides strong evidence for on-target effects. Furthermore, treatment of the knockout cells with the inhibitor should not produce the same effect, as the target is absent.[4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of KDM5-C49 to KDM5 proteins within the cell.[10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Rescue Experiments: If KDM5 inhibition leads to a specific molecular change (e.g., downregulation of a particular gene), a rescue experiment can be performed by overexpressing a form of the KDM5 enzyme that is resistant to the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound. | Switch to the cell-permeable prodrug, KDM5-C70, for all experiments involving intact cells. |
| Degradation of the compound. | Prepare fresh stock solutions of KDM5-C49/KDM5-C70 in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line-specific differences in KDM5 expression or inhibitor sensitivity. | Confirm the expression of KDM5A, KDM5B, and KDM5C in your cell line of interest using qPCR or Western blotting. Perform a dose-response curve to determine the optimal concentration of the inhibitor for your specific cell line. |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
Issue 2: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibition of other histone demethylases or 2-OG-dependent oxygenases. | Perform a biochemical screen of KDM5-C49 against a panel of related enzymes to determine its selectivity profile (see Experimental Protocol 1). |
| The observed phenotype is independent of KDM5 inhibition. | Use CRISPR/Cas9 to generate KDM5 knockout cell lines and compare their phenotype to that of cells treated with KDM5-C49/KDM5-C70 (see Experimental Protocol 3). |
| Compound toxicity at high concentrations. | Determine the cytotoxic concentration of the compound in your cell line and use concentrations well below this for your experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of KDM5-C49 Against KDM5 Family Members
| Target | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
| Data sourced from MedChemExpress.[1] |
Table 2: Selectivity of KDM5-C49
| Target | Selectivity Fold (vs. KDM5B) |
| KDM6B | >25-100 |
| Data indicates that KDM5-C49 is significantly more potent against KDM5B than KDM6B.[8] A comprehensive selectivity panel against other KDM subfamilies is not readily available in the literature. |
Experimental Protocols
Protocol 1: Biochemical Assay for Determining Histone Demethylase Inhibitor Selectivity
This protocol describes a general method to assess the selectivity of KDM5-C49 against other JmjC histone demethylases.
1. Reagents and Materials:
-
Recombinant human histone demethylases (e.g., KDM4A, KDM4C, KDM6B)
-
Biotinylated histone H3 peptides with the appropriate methylation mark (e.g., H3K9me3 for KDM4A/C, H3K27me3 for KDM6B)
-
AlphaLISA® Acceptor beads (e.g., anti-dimethyl-Histone H3 Lysine 9) and Streptavidin-Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), 2-oxoglutarate, L-ascorbic acid
-
This compound
-
384-well microplates
2. Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant histone demethylase, assay buffer, and cofactors.
-
Add the serially diluted KDM5-C49 or vehicle control (e.g., DMSO).
-
Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing AlphaLISA® Acceptor beads and Streptavidin-Donor beads.
-
Incubate in the dark for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of KDM5-C49 to KDM5 proteins in a cellular context.[10][12]
1. Reagents and Materials:
-
Cell line of interest
-
KDM5-C70 (cell-permeable prodrug)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Antibodies against KDM5A, KDM5B, or KDM5C
-
Western blotting reagents and equipment
-
Thermal cycler
2. Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with KDM5-C70 or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by Western blotting using antibodies specific for the KDM5 isoform of interest.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of KDM5-C70 indicates target engagement.
Protocol 3: CRISPR/Cas9-Mediated Target Validation
This protocol outlines a general workflow to validate that the cellular effects of KDM5-C49/KDM5-C70 are on-target by knocking out a KDM5 family member.
1. Reagents and Materials:
-
Cell line of interest expressing Cas9
-
Lentiviral vectors encoding guide RNAs (gRNAs) targeting the KDM5 gene of interest (e.g., KDM5B) and a non-targeting control gRNA
-
Lentivirus packaging plasmids
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
KDM5-C70
-
Reagents for the phenotypic assay of interest (e.g., cell proliferation assay)
2. Procedure:
-
Generate KDM5 Knockout Cells:
-
Design and clone at least two gRNAs targeting different exons of the KDM5 gene into a lentiviral vector.
-
Produce lentivirus by co-transfecting HEK293T cells with the gRNA vector and packaging plasmids.
-
Transduce the target cell line with the lentivirus.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand single-cell clones and validate gene knockout by Western blotting and sequencing of the target locus.
-
-
Phenotypic Analysis:
-
Plate the wild-type, non-targeting control, and KDM5 knockout cells.
-
Treat the wild-type and non-targeting control cells with a dose range of KDM5-C70.
-
Perform the phenotypic assay (e.g., measure cell proliferation after 72 hours).
-
-
Data Interpretation:
-
On-target effect: KDM5-C70 treatment should produce the same phenotype as KDM5 knockout. The KDM5 knockout cells should be less sensitive to KDM5-C70 treatment compared to the wild-type and non-targeting control cells.
-
Signaling Pathway Diagrams
KDM5B-Modulated Signaling Pathways
KDM5B has been shown to influence several key signaling pathways in cancer, including the TGF-β, Estrogen Receptor, and PI3K/AKT pathways.[2][3] Inhibition of KDM5B can therefore have downstream effects on these signaling cascades.
TGF-β Signaling Pathway
Estrogen Receptor Signaling Pathway
References
- 1. genscript.com [genscript.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilita... [protocols.io]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. cusabio.com [cusabio.com]
- 11. e-century.us [e-century.us]
- 12. reactionbiology.com [reactionbiology.com]
Dealing with KDM5-C49 hydrochloride precipitation in media
Welcome to the technical support center for KDM5-C49 hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions regarding issues of precipitation when using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as KDOAM-20 hydrochloride, is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases.[1][2] It exhibits inhibitory activity against KDM5A, KDM5B, and KDM5C with IC50 values of 40 nM, 160 nM, and 100 nM, respectively.[1][3][4][5][6] Due to its role in epigenetic regulation, it is frequently used in cancer research.[1][2]
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[7] It is highly soluble in DMSO, with reported values of 125 mg/mL (362.49 mM) and up to 100 mM.[1][8] To ensure maximum solubility, it is critical to use newly opened, anhydrous DMSO, as absorbed moisture can negatively impact dissolution.[1][9] Preparing a high-concentration stock solution (e.g., 10-100 mM) is standard practice.
Q3: Why does this compound precipitate when diluted in cell culture media?
This is a common issue for many organic small molecules that are liposoluble.[9] While KDM5-C49 HCl dissolves well in an organic solvent like DMSO, it has poor aqueous solubility.[10] When a concentrated DMSO stock is added directly to an aqueous environment like cell culture media, a rapid solvent exchange occurs. The DMSO disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous solution, causing it to precipitate or "crash out".[10][11]
Q4: Should I use KDM5-C49 or the pro-drug KDM5-C70 for my cell-based experiments?
KDM5-C49 has a highly polar carboxylate group that restricts its permeability across cell membranes.[4][8] For experiments requiring cellular activity, the ethyl ester pro-drug version, KDM5-C70 , is recommended.[12][13][14] KDM5-C70 is more cell-permeable and is converted intracellularly to the active inhibitor, KDM5-C49.[8][14] Therefore, for enzymatic assays, KDM5-C49 is suitable. For cell culture experiments, KDM5-C70 is the superior choice.[8][13]
Troubleshooting Guide: Precipitation Issues
Q: I observed immediate cloudiness after adding my KDM5-C49 HCl stock to the media. What happened?
This phenomenon is known as "shock precipitation" and typically occurs from adding a highly concentrated DMSO stock directly into a large volume of media.[11] The rapid dilution and solvent change cause the compound to exceed its solubility limit in the aqueous buffer. To prevent this, a more gradual dilution method is required.
Q: How can I properly prepare my working solution to prevent precipitation?
A stepwise dilution protocol is the most effective method. This involves creating an intermediate dilution before the final dilution into your media. This process ensures the compound is added to the final solution more gradually.
Caption: Recommended two-step dilution protocol.
The key is to add the stock solution slowly, dropwise, to pre-warmed (37°C) media while gently vortexing or swirling.[11] This helps the compound disperse and dissolve more effectively. Always keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[11][15]
Q: My media looked fine at first, but I see crystals after incubating for a few hours. What should I do?
This is known as delayed precipitation. It can be caused by changes in the media over time (e.g., pH shifts) or interactions with media components like salts and proteins.[11]
Caption: Troubleshooting workflow for precipitation.
If you encounter delayed precipitation, consider the following:
-
Reduce Concentration: Your working concentration may be too high for long-term stability in your specific media.
-
Use Ultrasonication: Sonication can sometimes help redissolve precipitated compounds.[9]
-
Perform a Solubility Test: The maximum soluble concentration is highly dependent on the specific media formulation (e.g., serum content, pH). You should determine this empirically using the protocol below.[11]
Data Summary Table
The following table summarizes key quantitative data for handling this compound.
| Parameter | Value | Solvent | Notes | Citations |
| Molecular Weight | 344.84 g/mol | N/A | [7] | |
| Solubility | 125 mg/mL (362.49 mM) | DMSO | Requires ultrasonic assistance. Use newly opened, anhydrous DMSO. | [1] |
| Up to 100 mM | DMSO | [8] | ||
| Recommended Stock | 10 - 100 mM | DMSO | Aliquot to avoid freeze-thaw cycles. | [1][15] |
| Final DMSO Conc. | < 0.1% - 0.5% | Cell Media | Final concentration in media to avoid cell toxicity. | [11][15] |
| Powder Storage | 4°C (short-term) or -20°C (long-term) | N/A | Store sealed, away from moisture. | [1][7] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | DMSO | Store in tightly sealed aliquots, away from moisture. | [1] |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of KDM5-C49 HCl that remains soluble in your specific cell culture conditions.
Objective: To empirically determine the maximum working concentration of KDM5-C49 HCl in your chosen cell culture medium before precipitation occurs.
Materials:
-
This compound
-
Anhydrous, cell-culture grade DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
96-well clear-bottom plate
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock: Create a 100 mM stock solution of KDM5-C49 HCl in DMSO. Ensure it is fully dissolved.
-
Prepare Intermediate Dilutions: In separate microcentrifuge tubes, perform serial dilutions of your stock solution in your pre-warmed cell culture medium to create a range of concentrations. For example, prepare 2x final concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 2 µM, 1 µM).
-
Plate the Solutions: Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include a "media + DMSO only" control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).[11]
-
Assess Precipitation:
-
Visual Inspection: Check for any cloudiness or visible precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[11]
-
Microscopic Examination: Place a small drop of the solution from the highest concentration wells onto a slide and check for crystalline structures under a microscope.[9]
-
(Optional) Spectrophotometry: Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance over time compared to the control indicates light scattering from a precipitate.[11]
-
Interpreting Results:
The highest concentration that remains clear and free of crystals throughout the 24-hour period is the maximum soluble concentration you should use for your experiments under those specific conditions.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM5-C49 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aobious.com [aobious.com]
- 8. xcessbio.com [xcessbio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Interpreting unexpected results with KDM5-C49 hydrochloride
Welcome to the technical support center for KDM5-C49 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[3] KDM5-C49 works by chelating the iron (Fe2+) ion in the active site of the KDM5 enzyme, which is essential for its catalytic activity.[3] By inhibiting KDM5, KDM5-C49 leads to an increase in global H3K4 trimethylation (H3K4me3) levels, thereby altering gene expression.[4][5]
Q2: What is the difference between KDM5-C49 and KDM5-C70?
A2: KDM5-C49 has poor cell permeability due to its polar carboxylate group.[1][2][6] KDM5-C70 is a cell-permeable ethyl ester prodrug of KDM5-C49.[7][8][9] Once inside the cell, KDM5-C70 is hydrolyzed by intracellular esterases to the active form, KDM5-C49.[8] For cell-based assays, it is highly recommended to use KDM5-C70 to ensure adequate intracellular concentrations of the inhibitor.[1][9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage, kept in a sealed container away from moisture.[6] Stock solutions are typically prepared in DMSO. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide for Unexpected Results
Issue 1: No or weak effect on H3K4me3 levels or target gene expression.
Possible Cause 1: Poor Cell Permeability of KDM5-C49.
-
Recommendation: As stated in the FAQs, KDM5-C49 has limited cell permeability.[1][2][6] For cellular experiments, use the cell-permeable prodrug KDM5-C70.[9]
Possible Cause 2: Insufficient Compound Concentration or Incubation Time.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay. In some cell lines, anti-proliferative effects of KDM5-C70 were observed at concentrations around 20 µM after 7 days of treatment.[9]
Possible Cause 3: Compound Instability or Degradation.
-
Recommendation: Prepare fresh stock solutions and working solutions for each experiment. Ensure proper storage of the compound and its solutions as recommended.
Possible Cause 4: Cell Line Specificity.
-
Recommendation: The response to KDM5 inhibitors can be cell-type dependent.[10] For example, some breast cancer cell lines are more sensitive to KDM5 inhibitors than others.[10] It is advisable to test the compound in multiple cell lines to validate your findings.
Issue 2: Paradoxical increase in the expression of some target genes.
Possible Cause: Dual Role of KDM5 Proteins.
-
Recommendation: While KDM5 proteins are primarily known as transcriptional repressors, they can also act as transcriptional activators in certain contexts.[7] Inhibition of KDM5 can therefore lead to a decrease in the expression of some genes. This paradoxical effect is thought to be context-dependent and may involve the regulation of the H3K4 methylation cycle required for active transcription.[7] It is important to analyze global gene expression changes (e.g., via RNA-seq) to understand the full impact of KDM5 inhibition in your experimental system.
Issue 3: Off-target effects observed.
Possible Cause: Inhibition of other enzymes or signaling pathways.
-
Recommendation: While KDM5-C49 is reported to be highly selective for KDM5 demethylases over other 2-oxoglutarate (2-OG) oxygenase sub-families, off-target activities can never be completely ruled out.[2] To confirm that the observed phenotype is due to KDM5 inhibition, consider the following controls:
-
Use a structurally distinct KDM5 inhibitor to see if it recapitulates the phenotype.
-
Perform siRNA or CRISPR-Cas9 mediated knockdown of KDM5A/B to compare with the pharmacological inhibition.[4]
-
Perform rescue experiments by overexpressing a KDM5 mutant that is resistant to the inhibitor.
-
Issue 4: Variability and poor reproducibility between experiments.
Possible Cause 1: Inconsistent cell culture conditions.
-
Recommendation: Standardize cell culture conditions, including cell density, passage number, and media composition. Changes in culture conditions can lead to epigenetic heterogeneity, which may affect the response to epigenetic drugs.
Possible Cause 2: Issues with compound solubility.
-
Recommendation: Ensure complete dissolution of the compound in the solvent and culture medium. This compound is soluble in DMSO.[6][11] For in vivo studies, specific formulations are required.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of KDM5-C49
| Target | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
Source: MedChemExpress, Xcess Biosciences[1][2]
Table 2: Solubility of this compound and KDM5-C70
| Compound | Solvent | Solubility |
| This compound | DMSO | 125 mg/mL (362.49 mM) (with ultrasonic) |
| KDM5-C70 | DMSO | 100 mg/mL (297.24 mM) (with ultrasonic) |
Experimental Protocols
Western Blot for H3K4me3
This protocol is a general guideline for assessing global H3K4me3 levels after treatment with a KDM5 inhibitor.
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of KDM5-C70 or vehicle control (DMSO) for the desired duration (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 5-10 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
-
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This is a general workflow for performing ChIP-seq to analyze changes in H3K4me3 at specific genomic loci.
-
Cell Treatment and Cross-linking: Treat cells with KDM5-C70 or vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium (final concentration 1%) and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K4me3 or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 profiles between treated and control samples.
Mandatory Visualizations
Caption: Mechanism of KDM5 inhibition by KDM5-C49.
Caption: Troubleshooting workflow for unexpected results.
Caption: KDM5B interaction with the Wnt/β-catenin pathway.
Caption: KDM5 inhibition and its effect on TGF-β signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. KDM5-C49 HCl Supplier | CAS | AOBIOUS [aobious.com]
Technical Support Center: Improving the Cellular Uptake of KDM5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KDM5 inhibitors. Our aim is to help you overcome common experimental hurdles and improve the cellular uptake and efficacy of these compounds in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KDM5 inhibitor shows potent activity in biochemical assays but has low efficacy in cell-based assays. What are the potential reasons?
A1: A discrepancy between biochemical and cellular activity is a common challenge. Several factors could be contributing to this issue:
-
Poor Cell Permeability: The inhibitor may have physicochemical properties that limit its ability to cross the cell membrane. Many initial KDM5 inhibitors have shown poor cellular activity for this reason.[1] Strategies to overcome this include the use of prodrugs, such as ethyl ester derivatives, which can be hydrolyzed inside the cell to release the active inhibitor.[1]
-
Inhibitor Efflux: The inhibitor might be actively transported out of the cell by efflux pumps.
-
Intracellular Stability: The compound may be rapidly metabolized or degraded within the cell.
-
Competition with 2-oxoglutarate: The intracellular concentration of the cofactor 2-oxoglutarate can compete with the inhibitor for binding to the KDM5 enzyme, affecting its efficacy.[1]
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and inhibitor. Effects on histone methylation may require longer incubation times (e.g., 24-72 hours) to become apparent.[2][3]
-
Use a More Permeable Analog: If available, test a more cell-permeable derivative of your inhibitor. For example, KDM5-C70 is a cell-permeable ethyl ester of KDM5-C49.[4]
-
Assess Target Engagement: Confirm that the inhibitor is reaching and binding to KDM5 in your cells using methods like the Cellular Thermal Shift Assay (CETSA).[5]
-
Consider Cell Line Differences: The expression levels of KDM5 enzymes and drug transporters can vary significantly between different cell lines, impacting inhibitor sensitivity.
Q2: How can I confirm that my KDM5 inhibitor is engaging its target within the cell?
A2: Demonstrating target engagement is crucial to ensure that the observed cellular phenotype is a direct result of KDM5 inhibition.[6] Here are some recommended approaches:
-
Western Blotting for H3K4me3: A direct downstream marker of KDM5 inhibition is an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[7][8] Perform a Western blot on histone extracts from treated and untreated cells using an antibody specific for H3K4me3.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of KDM5 proteins in the presence of the inhibitor. Ligand binding typically stabilizes the protein, leading to a shift in its melting curve.[5]
-
Immunofluorescence: This technique can be used to visualize the increase in H3K4me3 levels in the nucleus of treated cells.[1]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): This powerful technique can map the genome-wide changes in H3K4me3 occupancy at specific gene promoters following inhibitor treatment.[4][9]
Q3: I am observing significant cytotoxicity with my KDM5 inhibitor, even at low concentrations. What could be the cause?
A3: While the goal of some KDM5 inhibitors is to induce cancer cell death, excessive cytotoxicity, especially in non-cancerous cell lines, can indicate off-target effects.
-
Lack of Selectivity: The inhibitor may be targeting other histone demethylases or unrelated proteins. It's important to use inhibitors that have been profiled for selectivity against other KDM subfamilies.[7]
-
Non-specific Effects: Some compounds can induce cellular stress or apoptosis through mechanisms independent of KDM5 inhibition.
Troubleshooting Steps:
-
Use a Structurally Related Inactive Control: If available, an inactive analog of your inhibitor can help distinguish between on-target and off-target effects.
-
Perform a Cell Viability Assay: Use a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for your inhibitor in your cell line of interest.[10][11]
-
Assess Apoptosis Markers: Use assays like Annexin V staining or caspase activity assays to determine if the observed cytotoxicity is due to apoptosis.
Q4: What are the key signaling pathways regulated by KDM5 that I should investigate following inhibitor treatment?
A4: KDM5 enzymes are involved in regulating several important cellular pathways, particularly in the context of cancer.
-
PI3K/AKT Signaling: KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in some cancers. Inhibition of KDM5B can lead to a reduction in AKT signaling and decreased tumor cell proliferation.[12][13]
-
MYC Target Genes: In multiple myeloma, KDM5A promotes the transcription of MYC target genes, and its inhibition can suppress myeloma cell growth.[14]
-
Tumor Suppressor Genes: KDM5 enzymes can act as transcriptional repressors of tumor suppressor genes.[13] Inhibition of KDM5 can lead to the re-expression of these genes.
Quantitative Data Summary
The following table summarizes the in vitro and cellular activities of several commonly used KDM5 inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (nM) | Cellular EC50 (µM) | Cell Line(s) | Reference(s) |
| KDOAM-25 | KDM5A, KDM5B, KDM5C, KDM5D | <100 | ~50 | MM1S | [15][16] |
| Compound 20 | pan-KDM5 | 10 (KDM5A) | Not specified | Not specified | [7] |
| CPI-455 | pan-KDM5 | Not specified | >20 (for viability) | MCF-7, T-47D, EFM-19 | [2][17] |
| KDOAM-20 (acid) | KDM5B | Not specified | 20 | Not specified | [1] |
| KDOAM-21 (ester) | KDM5B (prodrug) | Not specified | <1 | Not specified | [1] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3
This protocol describes the detection of changes in global H3K4me3 levels in cells treated with a KDM5 inhibitor.
Materials:
-
Cells treated with KDM5 inhibitor and vehicle control
-
Histone extraction buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells and extract histones according to a standard acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a general workflow for performing ChIP-seq to map H3K4me3 genomic localization after KDM5 inhibitor treatment.
Materials:
-
Cells treated with KDM5 inhibitor and vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
ChIP-grade anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the chromatin to shear DNA to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H3K4me3 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Compare the H3K4me3 profiles between inhibitor-treated and control samples.
-
Visualizations
Caption: KDM5 inhibitor signaling pathway.
Caption: Experimental workflow for troubleshooting KDM5 inhibitor cellular activity.
References
- 1. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent, selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [diagenode.com]
- 17. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of KDM5-C49 hydrochloride in solution
Welcome to the technical support center for KDM5-C49 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective KDM5 demethylase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, with a focus on assessing and ensuring the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound, typically prepared in DMSO, at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How can I assess the stability of this compound in my specific experimental buffer?
A2: A preliminary stability assessment can be conducted by preparing a working solution of this compound in your buffer of interest. This solution should be incubated under your experimental conditions (e.g., 25°C or 37°C) and aliquots taken at various time points (e.g., 0, 2, 4, 8, and 24 hours). The concentration of the parent compound at each time point can be analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates instability.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds with limited aqueous solubility. To mitigate this, consider the following:
-
Lower the final concentration: The solubility of this compound in aqueous buffers may be limited. Try working with a lower final concentration.
-
Increase the percentage of organic co-solvent: If your experimental system allows, a small percentage of an organic solvent like DMSO may be maintained in the final working solution to improve solubility.
-
Use a different buffer system: The pH and composition of the buffer can influence the solubility of the compound. Experimenting with different buffer formulations may help.
-
Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.
Q4: What is the mechanism of action of KDM5-C49?
A4: KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, and KDM5C).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3 and H3K4me2), which are epigenetic marks associated with active gene transcription. By inhibiting KDM5 enzymes, KDM5-C49 leads to an increase in global H3K4me3 levels, thereby altering gene expression.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment. Assess the stability of the compound in your experimental buffer over the time course of your experiment (see Protocol 1). |
| Inaccurate concentration of stock solution due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[1] | |
| Loss of compound activity over time | The compound is unstable under the experimental conditions (e.g., temperature, pH). | Perform a stability study to determine the rate of degradation. Consider modifying the experimental conditions if significant degradation is observed. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. | |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and establish a degradation profile (see Protocol 2). This can help in developing a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in a user-defined aqueous buffer.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Your aqueous buffer of interest (e.g., Phosphate Buffered Saline - PBS)
-
Acetonitrile, HPLC grade
-
HPLC or LC-MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects.
-
Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
Sample Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile. This will also precipitate any proteins in the buffer.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an appropriate vial for HPLC or LC-MS analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0. Plot the percentage of remaining compound against time for each condition.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV light source
2. Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose the this compound solution to a UV light source for a defined period. Keep a control sample in the dark.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS to identify and quantify degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.1 |
| 2 | 99.1 | 96.5 | 90.3 |
| 4 | 98.3 | 93.1 | 81.7 |
| 8 | 96.8 | 86.7 | 66.8 |
| 24 | 91.2 | 65.4 | 35.2 |
Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data following the provided protocols.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway showing the inhibitory action of KDM5-C49.
References
KDM5-C49 Hydrochloride Experimental Controls: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KDM5-C49 hydrochloride and its cell-permeable prodrug, KDM5-C70. Proper experimental design, including the use of appropriate controls, is critical for interpreting data generated with these potent pan-KDM5 inhibitors.
Troubleshooting and FAQs
Q1: I am not seeing a global increase in H3K4me3 levels after treating my cells with KDM5-C70. What could be the problem?
A1: Several factors could contribute to the lack of a detectable increase in H3K4me3. Consider the following:
-
Compound Integrity and Activity:
-
Improper Storage: KDM5-C70 stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[1]
-
Degradation in Media: While generally stable for the duration of most cell-based assays, the stability of KDM5-C70 in your specific cell culture media and conditions should be considered.[2]
-
-
Experimental Conditions:
-
Insufficient Dose or Treatment Duration: The effective concentration and treatment time can be cell-line dependent. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell type. For example, in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), a dose-dependent increase in H3K4me3 was observed, with 0.5 µM KDM5-C70 for 7 days showing a significant effect.[3]
-
Low KDM5 Enzyme Expression: The cell line you are using may have low endogenous expression of KDM5 enzymes, leading to a less pronounced effect of the inhibitor.
-
-
Detection Method:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody for H3K4me3 in your Western blot or ChIP-seq experiment.
-
Western Blotting Technique: Inefficient protein extraction or transfer can lead to weak signals. Ensure complete cell lysis and efficient transfer of histone proteins.
-
Q2: How can I be sure that the observed phenotype is due to the inhibition of KDM5's catalytic activity and not an off-target effect?
A2: This is a critical question when working with any small molecule inhibitor. Here are several control experiments you should perform:
-
Use a Structurally Related Inactive Control: If available, a structurally similar molecule that does not inhibit KDM5 activity is the ideal negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Perform Rescue Experiments: If possible, overexpress a form of KDM5 that is resistant to KDM5-C49/C70 while the endogenous KDM5 is depleted. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by KDM5-C70 with that of KDM5A/B/C knockdown or knockout using siRNA or CRISPR-Cas9. A similar phenotype provides strong evidence for on-target activity.
-
Assess Selectivity: KDM5-C49 has been shown to have greater than 25-100-fold selectivity for KDM5B over KDM6B.[6][7] However, it does show some activity against KDM4 family members.[7] Be aware of potential off-target effects on other 2-oxoglutarate (2OG)-dependent oxygenases.
Q3: How do I distinguish between the catalytic and non-catalytic (e.g., scaffolding) functions of KDM5 proteins when using KDM5-C70?
A3: This is a significant challenge as KDM5 proteins have known non-catalytic roles.[8] KDM5-C49/C70 are active-site inhibitors and are expected to primarily disrupt catalytic function. To investigate non-catalytic roles, consider the following approaches:
-
Compare with Catalytically Dead Mutants: Express a catalytically inactive mutant of the KDM5 protein of interest. If this mutant can rescue a phenotype seen with KDM5 knockdown/knockout, it suggests a non-catalytic function is involved.
-
Inhibitor vs. Degradation: Compare the effects of KDM5-C70 with a KDM5-targeting PROTAC (Proteolysis Targeting Chimera), which would lead to the degradation of the entire KDM5 protein. Differences in the resulting phenotypes may point to the importance of non-catalytic scaffolding functions that are lost upon protein degradation but may be preserved with an active-site inhibitor.
Q4: I am observing cytotoxicity at concentrations where I expect to see specific inhibition of KDM5. How should I interpret this?
A4: It is important to establish a therapeutic window for KDM5-C70 in your cell line.
-
Determine the EC50 for H3K4me3 Increase: Perform a dose-response experiment and measure the increase in H3K4me3 by Western blot. The EC50 is the concentration at which you see 50% of the maximal effect on this biomarker.
-
Determine the GI50 for Cell Viability: In parallel, perform a cell viability assay (e.g., CellTiter-Glo, MTS, or resazurin (B115843) assay) to determine the concentration that inhibits cell growth by 50%.
-
Establish a Therapeutic Window: Ideally, the EC50 for H3K4me3 increase should be significantly lower than the GI50. Experiments should be conducted at concentrations that effectively inhibit KDM5 activity without causing widespread cytotoxicity. For example, in MM.1S myeloma cells, KDM5-C70 showed antiproliferative effects at concentrations around 20 µM after 7 days of treatment.[1]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of KDM5-C49
| Target | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
Data compiled from publicly available sources.
Table 2: Selectivity Profile of KDM5-C49
| Enzyme Family | Selectivity | Notes |
| KDM6 | >25-100-fold vs KDM6B | KDM5-C49 is significantly more selective for KDM5B over KDM6B.[6][7] |
| KDM4 | 7-8-fold vs KDM4C | Shows some cross-reactivity with KDM4 family members due to structural similarities in the active site.[7] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Levels
1. Cell Lysis and Protein Extraction:
- Treat cells with the desired concentrations of KDM5-C70 or vehicle control (e.g., DMSO) for the appropriate duration.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histones, a nuclear extraction protocol may yield better results.
- Sonicate the lysate to shear DNA and reduce viscosity.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate proteins on a 15% SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., total Histone H3, 1:5000) to normalize for histone content.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3
1. Cross-linking and Chromatin Preparation:
- Treat cells with KDM5-C70 or vehicle control.
- Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the reaction with glycine.
- Harvest and lyse the cells to isolate nuclei.
- Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to an average size of 200-500 bp.
2. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the chromatin overnight at 4°C with an H3K4me3 antibody or a negative control IgG antibody.
- Add Protein A/G beads to capture the antibody-chromatin complexes.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
3. Elution and DNA Purification:
- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit.
4. Analysis:
- Perform qPCR using primers for the promoter regions of known KDM5 target genes (positive controls) and a gene-desert region (negative control).
- Alternatively, prepare libraries for ChIP-seq analysis to assess genome-wide changes in H3K4me3.
Protocol 3: Cell Viability Assay (MTS/Resazurin)
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
2. Compound Treatment:
- The next day, treat the cells with a serial dilution of KDM5-C70. Include a vehicle-only control (e.g., final DMSO concentration should be less than 0.1%).
3. Incubation:
- Incubate the plate for the desired treatment duration (e.g., 72 hours).
4. Assay:
- For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
- For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[9]
5. Measurement:
- Measure the absorbance (MTS) or fluorescence (Resazurin) using a plate reader.
6. Data Analysis:
- Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 value.
Visualizations
Caption: General experimental workflow for KDM5-C70 studies.
Caption: Troubleshooting guide for lack of H3K4me3 increase.
Caption: Mechanism of action for KDM5-C70.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to KDM5 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KDM5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to KDM5 inhibitors in cancer cells?
A1: Resistance to KDM5 inhibitors can be broadly categorized into two types: pre-existing and acquired resistance.
-
Pre-existing resistance: This is often due to cellular heterogeneity within the tumor. A subpopulation of cancer cells may already possess genetic or epigenetic traits that make them less sensitive to KDM5 inhibition.[1][2][3][4] For example, in ER+ breast cancer, endocrine resistance can be due to the selection of pre-existing, distinct cell populations.[2][3][4]
-
Acquired resistance: This develops in cancer cells after exposure to KDM5 inhibitors. The mechanisms for acquired resistance are diverse and can involve:
-
Epigenetic reprogramming: Cells can acquire epigenetic changes that bypass the effects of KDM5 inhibition.[2][3] This can include alterations in other histone modifications or DNA methylation.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to maintain their growth and survival. Common pathways implicated include the PI3K/AKT/S6K1 and ER signaling pathways.[5]
-
Upregulation of drug efflux pumps: Increased expression of transporters like ABCC1 can lead to the removal of the inhibitor from the cell, reducing its effective concentration.[5]
-
Enhanced DNA repair mechanisms: KDM5B has been shown to promote cisplatin (B142131) resistance by activating XRCC1 and DNA repair.[5]
-
Q2: Which KDM5 family member should I target for my cancer type?
A2: The choice of which KDM5 family member to target (KDM5A, KDM5B, KDM5C, or KDM5D) is dependent on the specific cancer type, as their roles can be context-specific.
-
KDM5A and KDM5B are frequently overexpressed in various cancers, including breast, lung, and prostate cancer, and are often associated with tumor progression and drug resistance.[5][6] Inhibition of KDM5A/B can increase sensitivity to anti-estrogens in breast cancer.[1][3]
-
KDM5C has been implicated as a tumor suppressor in some cancers like clear cell renal cell carcinoma, but it can also promote invasion and metastasis in breast cancer.[2][6]
-
KDM5D inhibition has been shown to decrease resistance to docetaxel (B913) in prostate cancer.[5]
A thorough literature review for the specific cancer model is recommended before selecting a target.
Q3: What are some strategies to overcome resistance to KDM5 inhibitors?
A3: Combination therapy is a promising strategy to overcome resistance.[7] Combining KDM5 inhibitors with other anti-cancer agents can target multiple pathways and reduce the likelihood of resistance developing.
-
Combination with chemotherapy: KDM5 inhibitors have been shown to sensitize cancer cells to chemotherapeutic agents like cisplatin and doxorubicin.[8]
-
Combination with targeted therapy: In EGFR-mutant lung cancer, KDM5A inhibitors can prevent drug tolerance to gefitinib.[9] Similarly, they can reduce the number of melanoma cells resistant to the BRAF inhibitor vemurafenib.[10]
-
Combination with epigenetic drugs: Combining KDM5 inhibitors with DNA demethylating agents like 5-aza-2'-deoxycytidine (DAC) has shown synergistic effects in reducing the viability of luminal breast cancer cells.[11]
-
Combination with immunotherapy: KDM5 demethylases can regulate immune evasion by repressing MHC-I expression or STING expression.[5] Combining KDM5 inhibitors with immune checkpoint inhibitors could therefore enhance anti-tumor immunity.[5][12]
Troubleshooting Guides
Problem 1: No significant effect of the KDM5 inhibitor on cancer cell viability.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. Start with a broad range of concentrations based on literature values. |
| Cell line is intrinsically resistant | Characterize the baseline expression levels of KDM5 family members in your cell line. High expression of drug efflux pumps or pre-existing alterations in bypass pathways could contribute to resistance. Consider using a different cell line or a combination therapy approach. |
| Inhibitor instability | Check the stability of the inhibitor in your cell culture medium over the course of the experiment. Some compounds may degrade over time. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Off-target effects | Verify the specificity of your inhibitor. Use a structurally distinct KDM5 inhibitor to confirm the observed phenotype is due to on-target effects. Genetic knockdown (siRNA or CRISPR) of the target KDM5 protein can also be used as a validation method. |
Problem 2: Development of acquired resistance to the KDM5 inhibitor over time.
| Possible Cause | Troubleshooting Steps |
| Selection of a resistant subpopulation | Analyze the heterogeneity of your cell population before and after treatment using techniques like single-cell RNA sequencing.[1][2][3] This can help identify pre-existing resistant clones. |
| Epigenetic reprogramming | Perform ChIP-seq for H3K4me3 and other relevant histone marks to assess global and gene-specific epigenetic changes in resistant cells.[11][13] This can reveal compensatory epigenetic mechanisms. |
| Activation of bypass signaling pathways | Use pathway analysis tools (e.g., Western blotting for key signaling proteins, RNA-seq) to identify upregulated survival pathways in resistant cells.[5] This can guide the selection of a suitable combination therapy. |
| Increased drug efflux | Measure the expression and activity of ABC transporters in resistant cells. The use of efflux pump inhibitors can help confirm this mechanism. |
Quantitative Data Summary
Table 1: Examples of KDM5 Inhibitors and their IC50 Values
| Inhibitor | Target(s) | IC50 (nM) | Cancer Type | Reference |
| CPI-455 | KDM5 family | Varies by cell line | Multiple | [14][15][16] |
| YUKA1 | KDM5A | 2660 | HeLa, Breast Cancer | [9] |
| PBIT | KDM5B | - | Breast Cancer, Lung Cancer | [8][10] |
| JQKD82 | KDM5A | - | Multiple Myeloma | [17] |
| RS5033 | KDM5 family | - | Breast Cancer | [18][19] |
| Compound 1 | KDM5A | 23.8 | Breast Cancer | [15] |
| KDOAM-25M | KDM5B | - | Multiple Myeloma | [15] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Key Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol is used to assess the genome-wide changes in H3K4me3 marks following KDM5 inhibitor treatment.
-
Cell Treatment: Treat cancer cells with the KDM5 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 profiles between inhibitor-treated and control cells.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the effect of KDM5 inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KDM5 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanisms of resistance to KDM5 inhibitors in cancer cells.
References
- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 3. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance. | Broad Institute [broadinstitute.org]
- 4. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. | Semantic Scholar [semanticscholar.org]
- 15. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bloodcancerunited.org [bloodcancerunited.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
KDM5-C49 Hydrochloride: A Comparative Guide to KDM5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KDM5-C49 hydrochloride with other inhibitors of the KDM5 family of histone demethylases. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies in oncology and other therapeutic areas.
Introduction to KDM5 Demethylases
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3).[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making them attractive targets for therapeutic intervention. KDM5 inhibitors work by blocking the catalytic activity of these enzymes, leading to an increase in global H3K4 trimethylation (H3K4me3) and subsequent modulation of gene expression.[3]
This compound: A Profile
KDM5-C49 is a potent and selective inhibitor of the KDM5 family of demethylases. It serves as a valuable chemical probe for studying the biological functions of KDM5 enzymes. Its ethyl ester prodrug, KDM5-C70, is cell-permeable and is often used in cellular assays to investigate the effects of KDM5 inhibition.[4]
Comparative Biochemical Activity
The following table summarizes the in vitro biochemical activity of this compound and other notable KDM5 inhibitors against the KDM5 family members. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Selectivity Profile |
| KDM5-C49 | 40 | 160 | 100 | Data not available | 25–100-fold selective for KDM5B over KDM6B[1] |
| KDOAM-25 | 71[5] | 19[5] | 69[5] | 69[5] | Highly selective against other 2-OG oxygenases[5] |
| CPI-455 | 10[6] | Data not available | Data not available | Data not available | Pan-KDM5 inhibitor[6] |
| GSK467 | Data not available | 26 (IC50), 10 (Ki) | Data not available | Data not available | Selective for KDM5B[7] |
| KDM5-Inh1 | 4.3[8] | 0.28[8] | Data not available | Data not available | Pan-KDM5 inhibitor[8] |
Cellular Activity and Anti-Proliferative Effects
The inhibition of KDM5 enzymes in cellular contexts leads to an increase in global H3K4me3 levels and can induce anti-proliferative effects in cancer cell lines.
| Inhibitor | Cell Line(s) | Effect on H3K4me3 | Anti-Proliferative Effect (IC50/EC50) |
| KDM5-C70 (prodrug of KDM5-C49) | MM.1S (Multiple Myeloma) | Increased H3K4me3 at transcription start sites[4] | EC50 of ~50 μM in MM1S cells[5] |
| KDOAM-25 | MM1S (Multiple Myeloma) | Increased global H3K4 methylation[5] | Impaired proliferation[5] |
| CPI-455 | Multiple cancer cell lines | Elevated global H3K4me3[6] | Decreased survival of drug-tolerant persister cells[6] |
| KDM5-Inh1 | HER2+ Breast Cancer Cells | Increased H3K4me2/3[9] | Induces apoptosis and cell cycle inhibition[8] |
Experimental Protocols
Biochemical Assay for KDM5 Inhibition (AlphaScreen)
This protocol describes a high-throughput method to determine the IC50 values of inhibitors against KDM5 enzymes.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5B)
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
S-adenosyl-methionine (SAM) as a co-factor
-
AlphaScreen™ Streptavidin Donor beads and Anti-unmethylated H3K4 Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 peptide substrate, and SAM.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a mixture of AlphaScreen™ Streptavidin Donor beads and Anti-unmethylated H3K4 Acceptor beads in a bead dilution buffer.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3K4me3 Levels (Western Blot)
This protocol outlines the steps to measure changes in global H3K4me3 levels in cells treated with a KDM5 inhibitor.
Materials:
-
Cancer cell line of interest
-
KDM5 inhibitor (e.g., KDM5-C70)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the KDM5 inhibitor for a specified time (e.g., 24-72 hours). Include a vehicle-treated control.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Anti-Proliferative Assay (MTT Assay)
This protocol is used to assess the effect of KDM5 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
KDM5 inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the KDM5 inhibitor. Include untreated and vehicle-treated controls.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.
Signaling Pathways Modulated by KDM5 Inhibitors
KDM5 inhibitors have been shown to impact several key signaling pathways involved in cancer progression and immune response.
PI3K/AKT Signaling Pathway
KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer.[10][11] Inhibition of KDM5B leads to a reduction in the levels of the p110α catalytic subunit of PI3K, resulting in decreased AKT phosphorylation and subsequent inhibition of tumor growth.[10]
MAPK/ERK Signaling Pathway
In B-cell lymphomas, KDM5 inhibition has been observed to decrease the phosphorylation of key components of the MAPK/ERK signaling pathway, including BRAF and ERK1/2.[12] This suggests that KDM5 inhibitors may exert their anti-cancer effects in part by suppressing this pro-proliferative pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 6. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM5B licenses macrophage-mediated inflammatory responses by repressing Nfkbia transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of KDM5-C49 Hydrochloride and JIB-04: Selectivity and Potency in Histone Demethylase Inhibition
For researchers in oncology, epigenetics, and drug discovery, the selection of potent and selective inhibitors is paramount for elucidating the biological functions of specific enzymes and for the development of targeted therapeutics. This guide provides a comprehensive comparison of two widely used histone demethylase inhibitors, KDM5-C49 hydrochloride and JIB-04, with a focus on their selectivity profiles, supported by experimental data and detailed methodologies.
This compound and JIB-04 are both valuable tools for studying the role of Jumonji C (JmjC) domain-containing histone demethylases, which are crucial regulators of chromatin structure and gene expression. However, their distinct selectivity profiles make them suitable for different research applications. This compound is a potent and selective inhibitor of the KDM5 family of H3K4me3/2 demethylases, while JIB-04 exhibits a broader inhibitory activity across multiple JmjC subfamilies.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JIB-04 against a panel of histone demethylases, providing a clear comparison of their potency and selectivity.
| Target Demethylase | This compound IC50 (nM) | JIB-04 IC50 (nM) |
| KDM5A (JARID1A) | 40[1] | 230[2] |
| KDM5B (JARID1B) | 160[1] | Not Reported |
| KDM5C (JARID1C) | 100[1] | Not Reported |
| JMJD2A (KDM4A) | >10,000 | 445[2] |
| JMJD2B (KDM4B) | >10,000 | 435[2] |
| JMJD2C (KDM4C) | >10,000 | 1100[2] |
| JMJD2D (KDM4D) | Not Reported | 290[2] |
| JMJD2E (KDM4E) | Not Reported | 340[2] |
| JMJD3 (KDM6B) | >10,000 | 855[2] |
Key Observations:
-
This compound demonstrates high potency against KDM5A, KDM5B, and KDM5C, with IC50 values in the nanomolar range. Importantly, it shows remarkable selectivity, with minimal to no activity against other tested KDM subfamilies like JMJD2 and JMJD3 at concentrations up to 10 µM.
-
JIB-04 acts as a pan-selective inhibitor of Jumonji histone demethylases. While it is active against KDM5A (JARID1A), it also potently inhibits members of the JMJD2 (KDM4) and JMJD3 (KDM6) subfamilies. This broad selectivity profile makes it a useful tool for studying the general effects of JmjC enzyme inhibition.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. Below are the detailed methodologies used to generate the IC50 data presented above.
In Vitro Histone Demethylase Inhibition Assay (for this compound)
The inhibitory activity of this compound against KDM5 enzymes was determined using a biochemical assay that measures the demethylation of a histone H3 peptide.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human KDM5A, KDM5B, and KDM5C catalytic domains were expressed and purified. A biotinylated histone H3 peptide (amino acids 1-21) trimethylated at lysine (B10760008) 4 (H3K4me3) was used as the substrate.
-
Reaction Mixture: The demethylation reaction was performed in a 96-well plate. Each well contained the respective KDM5 enzyme, the H3K4me3 peptide substrate, and varying concentrations of this compound in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate, and 0.01% Tween-20).
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The reaction was stopped, and the level of demethylated product (H3K4me2) was quantified using a homogeneous time-resolved fluorescence (HTRF) assay. This typically involves the addition of a europium-labeled antibody specific for the demethylated product and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated peptide.
-
Data Analysis: The HTRF signal is proportional to the amount of demethylated product. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
In Vitro Jumonji Histone Demethylase Inhibition ELISA (for JIB-04)
The broad-spectrum inhibitory activity of JIB-04 was assessed using a sensitive enzyme-linked immunosorbent assay (ELISA) to directly quantify the demethylated histone substrate.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant Jumonji demethylases from various subfamilies (JARID1A, JMJD2A, JMJD2B, JMJD2C, JMJD2E, and JMJD3) were used. Biotinylated histone peptides with the relevant methylation mark (e.g., H3K4me3 for JARID1A, H3K9me3 for JMJD2 family) served as substrates.
-
Reaction and Coating: The demethylation reaction was carried out in solution containing the enzyme, substrate, co-factors (Fe(II) and α-ketoglutarate), and varying concentrations of JIB-04. After the reaction, the mixture was transferred to a streptavidin-coated 96-well plate to capture the biotinylated peptide.
-
Antibody Incubation: The wells were washed, and a primary antibody specific to the demethylated product was added and incubated.
-
Secondary Antibody and Detection: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody was added. The signal was developed using a colorimetric HRP substrate (e.g., TMB), and the reaction was stopped with an acid solution.
-
Data Analysis: The absorbance was read at a specific wavelength (e.g., 450 nm). The percentage of inhibition was calculated relative to a no-inhibitor control, and IC50 values were determined by non-linear regression analysis of the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the comparison of this compound and JIB-04.
Caption: A generalized workflow for determining the in vitro IC50 of histone demethylase inhibitors.
Caption: Simplified signaling pathways illustrating the distinct inhibitory actions of KDM5-C49 and JIB-04.
Conclusion
-
This compound is the inhibitor of choice for studies specifically focused on the roles of the KDM5 family in biological processes and disease, owing to its high potency and selectivity. Its use allows for a more precise dissection of KDM5-mediated pathways.
-
JIB-04 is a valuable tool for investigating the broader consequences of inhibiting multiple JmjC histone demethylase subfamilies. Its pan-selective nature can be advantageous in studies aiming to understand the global effects of histone demethylase inhibition or in screens to identify pathways sensitive to this class of enzymes.
The choice between these two inhibitors should be guided by the specific research question and the desired level of target selectivity. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision and for designing and interpreting experiments involving these important epigenetic modulators.
References
KDM5-C49 Hydrochloride vs. KDM5-C70: A Comparative Guide for In Vivo Research
For researchers investigating the therapeutic potential of targeting the KDM5 family of histone demethylases, selecting the appropriate small molecule inhibitor is a critical first step, particularly for in vivo studies. This guide provides a detailed comparison of KDM5-C49 hydrochloride and its derivative, KDM5-C70, to inform the selection process for drug development professionals and scientists. The fundamental difference between these two compounds lies in their chemical design and intended applications, with KDM5-C70 being specifically engineered for enhanced cellular permeability and in vivo utility.
Executive Summary
KDM5-C70 is an ethyl ester prodrug of KDM5-C49, designed to overcome the poor cell permeability of its parent compound.[1][2] The highly polar carboxylate group in KDM5-C49 restricts its ability to cross cell membranes, making it unsuitable for in vivo applications.[2] KDM5-C70 masks this polar group, allowing for improved cellular uptake, after which it is metabolized into the active inhibitor, KDM5-C49.[2] Therefore, for any in vivo experimental setup, KDM5-C70 is the superior and recommended choice.
Comparative Analysis of Physicochemical and Biological Properties
While direct head-to-head in vivo comparative studies are not prevalent in the literature due to the inherent limitations of KDM5-C49, a comparison of their known properties underscores their distinct experimental roles.
| Property | This compound | KDM5-C70 | Reference |
| Chemical Identity | Potent and selective inhibitor of KDM5 demethylases. | Ethyl ester prodrug of KDM5-C49. | [1][2][3] |
| Primary Application | In vitro biochemical and enzymatic assays. | Cell-based assays and in vivo experiments. | [2] |
| Cell Permeability | Poor due to a highly polar carboxylate group. | Enhanced cellular permeability. | [2] |
| Mechanism of Action | Directly inhibits KDM5 enzymes (KDM5A, KDM5B, KDM5C) by competing with α-ketoglutarate. | Is intracellularly converted to KDM5-C49, which then inhibits KDM5 enzymes. | [4] |
| Reported In Vitro Activity | IC50 values of 40 nM, 160 nM, and 100 nM for KDM5A, KDM5B, and KDM5C, respectively. | Demonstrates antiproliferative effects in various cancer cell lines and increases global H3K4me3 levels. | [1][3][5] |
| In Vivo Suitability | Not suitable for in vivo use. | Designed and recommended for in vivo studies. | [2] |
Mechanism of Action: KDM5 Inhibition
The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are histone demethylases that specifically remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[6] These histone marks are generally associated with active gene transcription.[7] Overexpression of KDM5 enzymes has been linked to various cancers, where they contribute to the repression of tumor suppressor genes and promote drug resistance.[6][7]
KDM5 inhibitors like KDM5-C49 and, by extension, KDM5-C70, act by preventing the demethylation of H3K4. This leads to an increase in global H3K4me3 levels, which can reactivate the expression of silenced tumor suppressor genes and other regulatory genes, thereby inhibiting cancer cell proliferation and survival.[1][7]
Experimental Protocols for In Vivo Studies
While specific protocols will vary depending on the animal model and experimental aims, a general workflow for an in vivo efficacy study using KDM5-C70 in a tumor xenograft model is outlined below. This is based on standard practices reported in similar studies with other KDM5 inhibitors.
General Xenograft Efficacy Study Workflow
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MCF7 breast cancer cells) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare the vehicle control and the KDM5-C70 formulation. A common vehicle for in vivo studies consists of DMSO, PEG300, Tween-80, and saline.[1] The final concentrations of the solvents should be optimized for solubility and animal tolerance.
-
Administer KDM5-C70 or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, 5 days on/2 days off) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K4me3 levels, gene expression analysis).
-
Conclusion
The choice between this compound and KDM5-C70 for in vivo experiments is clear. KDM5-C49 is a valuable tool for in vitro enzymatic assays due to its direct inhibitory activity. However, its poor cell permeability renders it unsuitable for in vivo applications. KDM5-C70, as a specifically designed prodrug, effectively overcomes this limitation, ensuring cellular uptake and subsequent conversion to the active inhibitor. Researchers and drug development professionals should therefore exclusively utilize KDM5-C70 for all in vivo investigations targeting the KDM5 enzyme family to ensure reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
Validating KDM5-C49 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KDM5-C49 hydrochloride and its cell-permeable prodrug, KDM5-C70, with alternative KDM5 inhibitors for validating target engagement in cellular assays. We will delve into the experimental data, detail the methodologies for key experiments, and provide visual workflows and pathway diagrams to facilitate a deeper understanding of these compounds and techniques.
Introduction to KDM5 and its Inhibition
The lysine-specific demethylase 5 (KDM5) family of enzymes are histone demethylases that play a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription.[1] The four members of this family, KDM5A-D, are implicated in various cancers, making them attractive targets for therapeutic intervention.[2][3][4]
This compound is a potent inhibitor of the KDM5 family of enzymes. However, due to its poor cell permeability, its utility in cellular assays is limited. To overcome this, a cell-permeable ethyl ester prodrug, KDM5-C70, has been developed.[5] This guide will focus on validating the cellular target engagement of KDM5-C70 and compare its performance with other known KDM5 inhibitors.
Comparative Analysis of KDM5 Inhibitors
Validating that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery. Here, we compare KDM5-C70 with other frequently used KDM5 inhibitors: JQKD82, CPI-455, and PBIT.
Table 1: Comparison of Biochemical and Cellular Activity of KDM5 Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular Activity | Key Cellular Effects |
| KDM5-C49 | KDM5A/B/C | KDM5A: 40, KDM5B: 160, KDM5C: 100 | Poor cell permeability | - |
| KDM5-C70 | KDM5A/B/C | (Prodrug of KDM5-C49) | Antiproliferative effect in MM.1S myeloma cells (~20 µM) | Increases global H3K4me3 levels.[5] |
| JQKD82 | KDM5 (selective) | (Prodrug of KDM5-C49) | Growth inhibition of MM.1S cells (IC50 = 0.42 µM) | Increases global H3K4me3 levels.[6] |
| CPI-455 | pan-KDM5 | KDM5A: 10 | Antiproliferative effect in breast cancer cell lines (IC50s in µM range) | Elevates global H3K4me3 levels.[7][8] |
| PBIT | KDM5A/B/C | KDM5A: 6000, KDM5B: ~3000, KDM5C: 4900 | Reduces proliferation of castration-resistant prostate cancer cells. | Reduces H3K4 demethylation in cells.[9] |
Note: The cellular activity data is derived from different studies and cell lines, and direct comparison should be made with caution.
Methods for Validating Target Engagement
Two primary methods for directly assessing target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[10] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).[11][12][13] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocols
Western Blot for H3K4me3 Levels
A common downstream method to indirectly assess KDM5 inhibitor activity is to measure the global levels of H3K4me3 by Western blot.
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the KDM5 inhibitor (e.g., KDM5-C70) or DMSO as a vehicle control for a specified time (e.g., 24-48 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). A primary antibody against total Histone H3 should be used as a loading control.[1][14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities to determine the relative change in H3K4me3 levels upon inhibitor treatment.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol provides a general workflow for performing a CETSA experiment followed by Western blot detection.
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of the KDM5 inhibitor or vehicle control for a defined period to allow for compound entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).[15][16]
-
Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for Western blot analysis.
-
Western Blotting: Perform Western blotting as described in the previous protocol, using an antibody specific for the KDM5 isoform of interest.
NanoBRET™ Target Engagement Protocol
This protocol outlines the general steps for a NanoBRET™ target engagement assay.
Protocol:
-
Cell Transfection: Co-transfect cells with a vector encoding the KDM5 target protein fused to NanoLuc® luciferase and a control vector.
-
Cell Plating: Plate the transfected cells in a white, opaque 96-well plate.
-
Compound and Tracer Addition: Add the test KDM5 inhibitor at various concentrations to the cells, followed by the addition of the specific fluorescent tracer for the KDM5 target.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescence reaction.
-
BRET Measurement: Measure the donor emission (at ~450 nm) and the acceptor emission (at ~610 nm) using a plate reader equipped with the appropriate filters.[17][18]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the cellular EC50.
Visualizing Workflows and Pathways
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.
Caption: KDM5 signaling pathway and the effect of inhibitors.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: NanoBRET Target Engagement experimental workflow.
Conclusion
Validating the cellular target engagement of KDM5 inhibitors is essential for their development as potential therapeutics. While this compound itself has limited cellular application due to poor permeability, its prodrug KDM5-C70 allows for the investigation of its effects in a cellular context. This guide provides a framework for comparing KDM5-C70 with other inhibitors like JQKD82, CPI-455, and PBIT. The choice of inhibitor and validation method will depend on the specific research question, available resources, and the desired level of quantitative analysis. Direct target engagement assays such as CETSA® and NanoBRET™ offer robust methods to confirm the interaction of these compounds with KDM5 proteins in a physiologically relevant setting.
References
- 1. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 13. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
KDM5-C49 Hydrochloride: A Comparative Guide to Demethylase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KDM5-C49 hydrochloride's cross-reactivity with other demethylases. The information is compiled from publicly available experimental data to aid researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. The KDM5 family, also known as the JARID1 family, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4). Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making its members attractive therapeutic targets. KDM5-C49, a 2,4-pyridinedicarboxylic acid (2,4-PDCA) analogue, demonstrates nanomolar inhibitory potency against KDM5 enzymes. Its selectivity is a critical attribute for its use as a chemical probe to investigate the biological functions of the KDM5 family and for the development of targeted therapies.
Comparative Analysis of Inhibitor Activity
The following table summarizes the inhibitory activity of this compound and other notable KDM5 inhibitors against a panel of histone demethylases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Demethylase | KDM5-C49 HCl IC50 (nM) | CPI-455 IC50 (nM) | JIB-04 IC50 (nM) |
| KDM5A | 40[1] | 10[2][3][4] | 230[1] |
| KDM5B | 160[1] | 3 | - |
| KDM5C | 100[1] | 30 | - |
| KDM6B | >25-100 fold selective vs KDM5B[5] | >200-fold selective vs KDM5 | - |
| KDM2 family | - | >200-fold selective vs KDM5[3] | - |
| KDM3 family | - | >200-fold selective vs KDM5[3] | - |
| KDM4 family | - | >200-fold selective vs KDM5[3] | 435-1100[1] |
| KDM7 family | - | >200-fold selective vs KDM5[3] | - |
Note: A hyphen (-) indicates that data was not found in the searched sources. The selectivity of CPI-455 is presented as fold-selectivity as reported in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Biochemical Demethylase Inhibition Assay (AlphaScreen)
This assay is a common method for determining the in vitro potency of inhibitors against demethylases.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide substrate and a specific antibody that recognizes the demethylated product. Inhibition of the demethylase leads to a decrease in the demethylated product and thus a decrease in the AlphaScreen signal.
Workflow Diagram:
Caption: Workflow for a typical AlphaScreen-based demethylase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, including assay buffer, enzyme, substrate (biotinylated H3K4me3 peptide and 2-oxoglutarate), and serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions. Subsequently, add the diluted KDM5 enzyme to each well.
-
Initiation of Reaction: Initiate the demethylase reaction by adding the substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a mixture of AlphaScreen Acceptor beads (coated with an antibody specific for the demethylated product, e.g., H3K4me2) and Streptavidin-coated Donor beads.
-
Signal Reading: Incubate the plate in the dark to allow for bead association and then read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Histone Methylation Assay (In-Cell Western)
This assay measures the effect of the inhibitor on the levels of specific histone modifications within a cellular context.
Principle: An In-Cell Western is an immunocytochemical method performed in a microplate format. Cells are treated with the inhibitor, fixed, and permeabilized. Primary antibodies specific for a histone mark (e.g., H3K4me3) and a loading control (e.g., total Histone H3) are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then quantified using an imaging system.
Workflow Diagram:
Caption: Workflow for an In-Cell Western assay to measure cellular histone methylation.
Detailed Steps:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with a formaldehyde solution. After another wash, permeabilize the cells with a buffer containing a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., BSA or normal serum in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody cocktail containing an antibody specific for the histone modification of interest (e.g., rabbit anti-H3K4me3) and a normalization antibody (e.g., mouse anti-total Histone H3).
-
Secondary Antibody Incubation: After washing, incubate the cells with a cocktail of fluorescently-labeled secondary antibodies that recognize the primary antibodies (e.g., anti-rabbit IgG with a red fluorophore and anti-mouse IgG with a green fluorophore).
-
Image Acquisition and Analysis: Wash the cells and acquire images of the plate using a high-content imaging system or a microplate reader with imaging capabilities.
-
Data Normalization: Quantify the fluorescence intensity for both channels. Normalize the signal from the histone modification antibody to the signal from the total histone antibody to account for variations in cell number.
Conclusion
This compound is a potent inhibitor of the KDM5 family of histone demethylases with demonstrated selectivity over the KDM6 family. The provided data and experimental protocols offer a foundation for researchers to assess its utility as a chemical probe for studying the roles of KDM5 demethylases in health and disease. Further comprehensive profiling against a broader panel of demethylases would provide a more complete understanding of its cross-reactivity and solidify its position as a highly selective KDM5 inhibitor.
References
- 1. biochem.slu.edu [biochem.slu.edu]
- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolution of MALDI-TOF Mass Spectrometry toward Ultra-High-Throughput Screening: 1536-Well Format and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. chayon.co.kr [chayon.co.kr]
Pan-KDM5 Inhibitors: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The KDM5 family of histone demethylases, which remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), are critical regulators of gene expression.[1] Their dysregulation is implicated in various cancers, making them a compelling target for therapeutic intervention.[1] This guide provides a comparative analysis of four prominent pan-KDM5 inhibitors used in cancer research: CPI-455, KDOAM-25, KDM5-C70, and JIB-04.
Mechanism of Action
KDM5 inhibitors primarily function by chelating the Fe(II) ion in the active site of the KDM5 enzymes, which is essential for their demethylase activity. This inhibition leads to an increase in global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[2] By preventing the removal of this mark, KDM5 inhibitors can reactivate tumor suppressor genes and other genes that promote cellular differentiation, leading to anti-cancer effects.
Performance Comparison of Pan-KDM5 Inhibitors
The following tables summarize the biochemical and cellular activities of the selected pan-KDM5 inhibitors based on available experimental data.
Table 1: Biochemical Activity (IC50 values in nM)
| Inhibitor | KDM5A | KDM5B | KDM5C | KDM5D | Other KDMs |
| CPI-455 | 10[3][4][5][6] | Similar to KDM5A[7] | Similar to KDM5A[7] | 2-10[8] | >200-fold selective over KDM2, 3, 4, 6, 7[3] |
| KDOAM-25 | 71[9] | 19[9] | 69[9] | 69[9] | - |
| KDM5-C70 | - | - | - | - | - |
| JIB-04 | 230[9][10] | - | - | - | JMJD2A (445), JMJD2B (435), JMJD2C (1100), JMJD2E (340), JMJD3 (855)[10] |
Note: Data for KDM5-C70's direct enzymatic inhibition is less commonly reported as it is often used as a cell-permeable prodrug of KDM5-C49.
Table 2: Cellular Activity and Efficacy
| Inhibitor | Cancer Cell Lines | Observed Effects | In Vivo Efficacy |
| CPI-455 | Melanoma (M14), Breast (SKBR3), NSCLC (PC9), Luminal Breast Cancer (MCF-7, T-47D, EFM-19)[3][5] | Decreases survival of drug-tolerant cells, increases global H3K4me3, reduces viability.[2][11] IC50s in luminal breast cancer cells: 16.13-35.4 µM.[5] | Dual blockade with anti-B7-H4 elicits protective immunity in a mouse model.[3] |
| KDOAM-25 | Multiple Myeloma (MM.1S)[12] | Impairs proliferation, induces G1 cell-cycle arrest, increases global H3K4me3.[12] | - |
| KDM5-C70 | Multiple Myeloma (MM.1S)[13] | Antiproliferative effects, genome-wide elevation of H3K4me3 levels.[13] | - |
| JIB-04 | Lung and Prostate Cancer cell lines[10] | Selectively inhibits cancer cell growth over normal cells.[10] | Diminishes tumor growth in H358 and A549 mouse xenograft models. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by KDM5 inhibition and a typical experimental workflow for evaluating these inhibitors.
Experimental Protocols
KDM5 Enzymatic Assay (AlphaLISA)
This protocol provides a general framework for an in vitro demethylase assay using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant KDM5 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA anti-H3K4me2 or anti-H3K4me3 antibody (Acceptor beads)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: Ascorbic acid, α-ketoglutarate, (NH4)2Fe(SO4)2·6H2O
-
Test inhibitors (e.g., CPI-455)
-
384-well white microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, KDM5 enzyme, and co-factors.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the enzyme activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of the KDM5 inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[16]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP-seq) for H3K4me3
ChIP-seq is a powerful method to identify the genome-wide distribution of histone modifications.[19]
Materials:
-
Cancer cells treated with a KDM5 inhibitor or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.
-
Immunoprecipitate the chromatin using an antibody specific for H3K4me3, which is coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the DNA and align the reads to a reference genome to identify regions enriched for H3K4me3.
Conclusion
The pan-KDM5 inhibitors CPI-455, KDOAM-25, KDM5-C70, and JIB-04 represent valuable tools for cancer research. While all act by inhibiting KDM5 demethylase activity and increasing H3K4me3 levels, they exhibit differences in their potency, selectivity, and cellular effects. The choice of inhibitor will depend on the specific research question, cancer model, and experimental design. This guide provides a foundation for researchers to compare these compounds and design experiments to further elucidate the role of KDM5 in cancer and evaluate the therapeutic potential of its inhibition.
References
- 1. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. ChIP-Seq [epd.expasy.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
KDM5-C49 Hydrochloride: A Leap Forward in Potency and Selectivity Over First-Generation KDM5 Inhibitors
For Immediate Release
In the rapidly evolving landscape of epigenetic drug discovery, KDM5-C49 hydrochloride has emerged as a potent and selective second-generation inhibitor of the KDM5 family of histone demethylases, offering significant advantages over first-generation compounds like CPI-455. This guide provides a detailed comparison of this compound and first-generation inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The KDM5 family of enzymes, which remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), are critical regulators of gene expression and have been implicated in various cancers.[1] Inhibition of these enzymes is a promising therapeutic strategy. While first-generation inhibitors validated the potential of targeting KDM5, their broader selectivity profiles and off-target effects have necessitated the development of more refined chemical probes.
Enhanced Potency and Selectivity Profile
This compound demonstrates a superior selectivity profile compared to the first-generation inhibitor CPI-455. While both are pan-KDM5 inhibitors, KDM5-C49 exhibits a more defined inhibitory spectrum. Experimental data reveals that while CPI-455 is a potent inhibitor of KDM5A, KDM5-C49 provides robust inhibition across multiple KDM5 family members with favorable selectivity against other histone demethylase subfamilies.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | KDM5A | KDM5B | KDM5C | KDM4C | KDM6B |
| KDM5-C49 | 40[2][3] | 160[2][3] | 100[2][3] | >100,000 | >100,000 |
| CPI-455 | 10[4][5][6] | Similar to KDM5A | Similar to KDM5A | ~2,000 | >10,000 |
Data compiled from multiple sources. Values for CPI-455 against KDM5B and KDM5C are described as similar to KDM5A, and selectivity is reported as ~200-fold over KDM4C.[6]
This enhanced selectivity of KDM5-C49 is crucial for minimizing off-target effects and providing a more precise tool for studying the specific roles of the KDM5 family in disease.
Mechanism of Action: Targeting the Active Site
Both KDM5-C49 and first-generation inhibitors like CPI-455 function by competing with the endogenous cofactor, 2-oxoglutarate (2-OG), at the active site of the KDM5 enzyme.[7][8] By binding to the Fe(II) ion within the catalytic domain, these inhibitors block the demethylation of H3K4, leading to an increase in the global levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-based design and discovery of potent and selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CPI-455 HCl | Histone Demethylase | TargetMol [targetmol.com]
- 8. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Dual Epigenetic Targeting: A Comparative Guide to the Synergistic Effects of KDM5 Inhibition
For Immediate Release
This guide provides a comparative analysis of the synergistic effects observed when combining the KDM5 histone demethylase inhibitor, KDM5-C49 hydrochloride (and its derivatives), with other epigenetic modifiers. We present key experimental findings, quantitative data, and detailed protocols for researchers in oncology and drug development, focusing on combinations with DNA methyltransferase (DNMT) and EZH2 inhibitors.
Executive Summary
The reversible nature of epigenetic modifications makes them prime targets for therapeutic intervention, particularly in oncology. KDM5 family proteins, which are histone H3 lysine (B10760008) 4 (H3K4) demethylases, are frequently overexpressed in cancer and are associated with therapeutic resistance. Inhibiting KDM5 activity has shown promise, and recent studies demonstrate that the anti-tumor effects of KDM5 inhibitors can be significantly enhanced when combined with other epigenetic-targeting agents. This guide compares two such synergistic combinations:
-
KDM5 inhibition with a DNMT inhibitor (DNMTi): This combination shows a potent synergistic reduction in the viability of luminal breast cancer cells.
-
KDM5 inhibition with an EZH2 inhibitor (EZH2i): This pairing demonstrates efficacy in overcoming acquired resistance to KDM5 inhibitors, re-sensitizing resistant cancer cells.
These findings highlight distinct but complementary strategies for leveraging KDM5 inhibition in cancer therapy.
Comparison of Synergistic Combinations
The following sections detail the quantitative outcomes and mechanistic rationale for combining KDM5 inhibitors with DNMT and EZH2 inhibitors.
KDM5 Inhibitor + DNMT Inhibitor (5-Aza-2'-deoxycytidine)
A study in luminal breast cancer cells revealed a strong synergistic interaction between the pan-KDM5 inhibitor CPI-455 (a compound related to KDM5-C49) and the DNMT inhibitor 5-Aza-2'-deoxycytidine (DAC). This combination proved significantly more effective at reducing cancer cell viability than either agent alone.
Table 1: Synergistic Inhibition of Cell Viability in Luminal Breast Cancer Lines
| Cell Line | Drug Combination | Key Finding | Quantitative Synergy | Reference |
| MCF-7 | CPI-455 + DAC | Synergistic reduction in cell viability | Isobologram analysis indicates strong synergy | [1] |
| T-47D | CPI-455 + DAC | Synergistic reduction in cell viability | Isobologram analysis indicates strong synergy | [1] |
| EFM-19 | CPI-455 + DAC | Synergistic reduction in cell viability | Isobologram analysis indicates strong synergy | [1] |
Note: CPI-455 is a pan-KDM5 inhibitor. The synergy was demonstrated via dose-response curves and isobologram analysis, where the combination doses required to achieve a certain level of inhibition were lower than what would be expected from an additive effect.
KDM5 Inhibitor + EZH2 Inhibitor (GSK126)
In a model of acquired resistance, breast cancer cells resistant to the KDM5 inhibitor KDM5-C70 (an ethyl ester prodrug of KDM5-C49) were re-sensitized to KDM5 inhibition upon treatment with the EZH2 inhibitor GSK126. This suggests a synergistic interaction that can overcome specific mechanisms of drug resistance.
Table 2: Overcoming Acquired Resistance in KDM5i-Resistant Breast Cancer Cells
| Cell Line Model | Drug Combination | Key Finding | Outcome | Reference |
| MCF-7 C70R (KDM5i-Resistant) | KDM5-C70 + GSK126 | Re-sensitization to KDM5 inhibition | Increased sensitivity and reduced cell viability | [2] |
| MCF-7 C49R (KDM5i-Resistant) | KDM5-C49 + GSK126 | Re-sensitization to KDM5 inhibition | Increased sensitivity and reduced cell viability | [2] |
Note: The synergy in this context is defined by the ability of GSK126 to restore the efficacy of KDM5 inhibitors in cell lines that had previously developed resistance.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the proposed mechanisms of synergy and a general experimental workflow for assessing drug combinations.
Figure 1. Proposed signaling pathways for KDM5i synergistic combinations.
Figure 2. General experimental workflow for cell-based synergy screening.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature.
Protocol: KDM5i and DNMTi Synergy Assay[1]
-
Cell Culture: Luminal breast cancer cell lines (MCF-7, T-47D, EFM-19) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: CPI-455 and 5-Aza-2'-deoxycytidine (DAC) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment:
-
For the combination treatment, cells are first treated with DAC for 3 days.
-
On day 3, the media is replaced with media containing the KDM5 inhibitor (CPI-455). The combination is maintained at a fixed dose ratio (e.g., 1:150 for DAC:CPI-455).
-
Single-agent dose-response curves are generated in parallel. Cells are treated for a total of 10 days.
-
-
Viability Assessment: After the 10-day treatment period, cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis:
-
Dose-response curves are plotted using non-linear regression to determine the IC50 values for each drug alone and in combination.
-
Synergy is quantified by generating isobolograms. The IC50 values of the single agents are plotted on the x- and y-axes. The experimental IC50 of the combination is plotted on the same graph. A point falling below the line of additivity indicates synergy.
-
Protocol: KDM5i and EZH2i Resistance Reversal Assay[2]
-
Cell Line Generation: KDM5 inhibitor-resistant cell lines (C49R, C70R) are generated by chronically exposing parental MCF-7 cells to increasing concentrations of KDM5-C49 or KDM5-C70 over several months.
-
Cell Culture: Parental and resistant MCF-7 cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and insulin. Resistant cells are maintained in the continuous presence of the respective KDM5 inhibitor.
-
Drug Preparation: KDM5-C70 and GSK126 are dissolved in DMSO for stock solutions.
-
Viability Assay:
-
C70R cells are seeded in 96-well plates.
-
Cells are co-treated with a fixed, non-toxic concentration of GSK126 and a dose range of KDM5-C70. A control group is treated with the KDM5-C70 dose range alone.
-
Cells are incubated for 6-10 days.
-
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® assay.
-
Data Analysis: Dose-response curves for the KDM5 inhibitor with and without the EZH2 inhibitor are plotted. A leftward shift in the dose-response curve and a decrease in the IC50 value in the presence of GSK126 indicate re-sensitization and synergistic activity in overcoming resistance.
Conclusion
The combination of KDM5 inhibitors with other epigenetic modifiers presents a promising avenue for cancer therapy. The synergy with DNMT inhibitors like DAC suggests a strategy for enhancing direct cytotoxicity in sensitive cancer types. In parallel, the combination with EZH2 inhibitors like GSK126 provides a powerful approach to combat acquired drug resistance, a major clinical challenge. These distinct synergistic interactions warrant further preclinical and clinical investigation to define their therapeutic potential and optimal implementation.
References
Head-to-Head Comparison of KDM5 Inhibitor IC50 Values: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of commercially available KDM5 inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. The information is presented to facilitate the selection of appropriate chemical tools for studying the biological roles of the KDM5 family of histone demethylases and for advancing drug discovery efforts.
The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through their demethylation of histone H3 lysine (B10760008) 4 (H3K4). Dysregulation of KDM5 activity has been implicated in various diseases, most notably cancer, making these enzymes attractive therapeutic targets. This guide summarizes the reported IC50 values for a range of KDM5 inhibitors, provides insight into the experimental methodologies used for their determination, and illustrates the general signaling pathway in which KDM5 enzymes function.
KDM5 Inhibitor IC50 Values: A Comparative Overview
The following table summarizes the IC50 values of various KDM5 inhibitors against the different KDM5 isoforms. This data has been compiled from publicly available resources and commercial suppliers. It is important to note that IC50 values can vary depending on the specific assay conditions and should be used as a comparative guide.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Selectivity |
| KDM5A-IN-1 | 45[1][2][3][4] | 56[1][2][3][4] | 55[1][2][3][4] | - | Pan-KDM5 |
| KDM5A covalent inhibitor N71 | 220[5] | - | - | - | KDM5A selective |
| KDOAM-25 | 71[2][3][6][7] | 19[2][3][6][7] | 69[2][3][6][7] | 69[2][3][6][7] | Pan-KDM5 |
| KDM5B-IN-4 | - | 25[2] | - | - | KDM5B selective |
| TK-129 | - | 44[2][3][7][8] | - | - | KDM5B selective |
| KDM5-C49 | 40[2][3][9] | 160[2][3][9] | 100[2][3][9] | - | Pan-KDM5 |
| PBIT | 6000[3] | 3000[3][7] | 4900[3] | - | Pan-KDM5 |
| CPI-455 | 10[3][9][10] | - | - | - | KDM5A selective |
| QC6352 | - | 750[3] | - | - | Moderate KDM5B |
| GSK467 | - | 26[2][3] | - | - | KDM5B selective |
| KDM5-IN-1 | 15.1[3][9] | 15.1[3][9] | 15.1[3][9] | 15.1[3][9] | Pan-KDM5 |
| IOX1 | 5000-25000[4] | 5000-25000[4] | 19000[10] | 5000-25000[4] | Broad-spectrum |
| JIB-04 | 230[10] | - | - | - | Pan-Jumonji |
| Compound 1 | 23.8[11] | - | - | - | KDM5A selective |
| Compound 20 | 10[12] | - | - | - | Pan-KDM5 |
| Compound 27ab | - | 24.4[13] | - | - | KDM5B selective |
KDM5 Signaling Pathway and Inhibition
The KDM5 family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly di- and tri-methylated H3K4 (H3K4me2/3). This demethylation activity generally leads to transcriptional repression. The following diagram illustrates the canonical pathway involving KDM5 enzymes and the point of intervention for KDM5 inhibitors.
Experimental Methodologies for IC50 Determination
The determination of IC50 values for KDM5 inhibitors typically involves biochemical or cell-based assays. While specific protocols can vary between laboratories and commercial suppliers, the general principles are outlined below.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified KDM5 proteins in the presence of varying concentrations of an inhibitor. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .
General TR-FRET Assay Workflow:
Protocol Outline:
-
Reagent Preparation: Purified recombinant KDM5 enzyme, a biotinylated peptide substrate corresponding to histone H3 tri-methylated at lysine 4 (H3K4me3), and necessary co-factors (α-ketoglutarate, Fe(II), and ascorbate) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations.
-
Enzymatic Reaction: The KDM5 enzyme, substrate, and co-factors are incubated together with the various concentrations of the inhibitor in a microplate. A control reaction without the inhibitor is also included.
-
Detection: After a set incubation period, the reaction is stopped, and detection reagents are added. These typically include a Europium (Eu)-labeled antibody that specifically recognizes the demethylated product (H3K4me2) and streptavidin-allophycocyanin (SA-APC) which binds to the biotinylated peptide.
-
Signal Measurement: If the enzyme is active (low inhibitor concentration), the demethylated product is formed, bringing the Eu-antibody and SA-APC in close proximity, resulting in a high FRET signal. If the enzyme is inhibited, there is no product, and the FRET signal is low. The plate is read in a TR-FRET compatible microplate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on KDM5 activity within a cellular context. These assays provide insights into compound permeability, stability, and engagement with the target in a more physiologically relevant system.
General Immunofluorescence-Based Assay Workflow:
Protocol Outline:
-
Cell Culture and Treatment: A relevant cell line is seeded in a microplate and allowed to adhere. The cells are then treated with a range of concentrations of the KDM5 inhibitor for a specific duration.
-
Fixation and Permeabilization: After treatment, the cells are fixed with a reagent like paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the H3K4me3 mark. Subsequently, a fluorescently labeled secondary antibody that binds to the primary antibody is added. Nuclear counterstaining (e.g., with DAPI) is also performed.
-
Imaging and Analysis: The cells are imaged using a high-content imaging system. The fluorescence intensity of the H3K4me3 signal within the nucleus is quantified for each inhibitor concentration.
-
Data Analysis: The quantified fluorescence intensity is plotted against the inhibitor concentration to generate a dose-response curve from which the cellular IC50 value is determined.
Disclaimer: This guide is intended for informational purposes for a research audience and is not a substitute for detailed product-specific datasheets or peer-reviewed publications. Researchers should always consult the original sources for detailed experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 5. KDM5A covalent inhibitor N71 | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent, selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of KDM5-C49 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like KDM5-C49 hydrochloride are paramount to ensuring laboratory safety and environmental protection. As a potent and selective inhibitor of KDM5 demethylases used in cancer research, this compound is considered hazardous and requires strict adherence to established disposal protocols. While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed instructions, this guide provides essential safety and logistical information based on general best practices for hazardous chemical waste disposal.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area and follow the specific cleanup procedures outlined in the substance's SDS.
Step-by-Step Disposal Protocol
The disposal of this compound, like other hazardous laboratory chemicals, must be conducted in a systematic and compliant manner. The following steps outline a general procedure that should be adapted to your institution's specific policies and the information provided in the SDS.
-
Waste Identification and Classification: Identify this compound waste as a hazardous chemical. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
Waste Segregation: Do not mix this compound waste with other types of waste. It should be collected in a dedicated, properly labeled hazardous waste container.[1][2] Incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.[2]
-
Container Selection and Labeling: Use a container that is compatible with the chemical properties of this compound and is in good condition with a secure lid.[2] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations, such as the accumulation start date.[2]
-
Waste Accumulation and Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.[2] The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal service.[1][3] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
Quantitative Data Summary
For any laboratory, tracking the accumulation of hazardous waste is a key compliance activity. The following table provides a template for managing quantitative data related to this compound waste.
| Waste Container ID | Accumulation Start Date | Chemical Name | Concentration (if applicable) | Quantity (grams or mL) | Disposal Pickup Date |
| HW-KC49-001 | 2025-12-06 | This compound | Solid | 50 mg | |
| HW-KC49-002 | 2025-12-06 | This compound in DMSO | 10 mM | 10 mL |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal policies and procedures before handling or disposing of this chemical.
References
Personal protective equipment for handling KDM5-C49 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KDM5-C49 hydrochloride. The following procedures are based on standard laboratory practices for handling potent chemical compounds and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) obtained from the supplier.
Summary of Key Information
This compound is a potent and selective inhibitor of KDM5 demethylases and is utilized in cancer research.[1][2] Due to its potency and the limited publicly available safety data, it should be handled with caution in a controlled laboratory environment.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅ClN₄O₃ | [3] |
| Molecular Weight | 344.84 g/mol | [3] |
| Purity | ≥95% to 98% by HPLC | [3][4] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Short Term) | 0°C | [3] |
| Storage (Long Term) | -20°C | [3][4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Obtain and review the Safety Data Sheet (SDS) provided by the supplier. This is a critical step as the SDS will contain specific information regarding hazards, handling, and emergency procedures.
-
Designate a controlled handling area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Assemble all necessary Personal Protective Equipment (PPE): Refer to the PPE section below for a detailed list.
-
Prepare all necessary equipment and reagents: This includes a calibrated scale, appropriate solvents (e.g., DMSO), and containers for stock solutions and waste.
2. Handling the Solid Compound:
-
Work within a chemical fume hood: This is mandatory to prevent inhalation of the powdered compound.
-
Wear appropriate PPE: At a minimum, this includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Carefully weigh the required amount: Use a microbalance within the fume hood. Avoid generating dust.
-
Prepare stock solutions immediately: Dissolve the weighed compound in the appropriate solvent (e.g., DMSO) to minimize the risk of aerosolization.[3]
3. Handling of Stock Solutions:
-
Clearly label all solutions: Include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store solutions appropriately: Aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
-
Use a positive displacement pipette for accurate and safe transfer of solutions.
4. Post-Handling Procedures:
-
Decontaminate all surfaces: Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Dispose of all waste properly: Refer to the disposal plan below.
-
Remove and dispose of gloves as contaminated waste.
-
Wash hands thoroughly with soap and water after handling is complete.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendation |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling larger quantities or if there is a risk of aerosolization. Consult your institution's safety officer. |
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound, including weigh boats, pipette tips, and contaminated gloves, should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Follow Institutional Guidelines: All chemical waste must be disposed of in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow: General Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
